molecular formula C14H26O2 B1608802 3-Decyldihydro-2(3H)-furanone CAS No. 2983-19-9

3-Decyldihydro-2(3H)-furanone

Cat. No.: B1608802
CAS No.: 2983-19-9
M. Wt: 226.35 g/mol
InChI Key: KYJJUDFDEQLXEA-UHFFFAOYSA-N
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Description

3-Decyldihydro-2(3H)-furanone is a useful research compound. Its molecular formula is C14H26O2 and its molecular weight is 226.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Decyldihydro-2(3H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Decyldihydro-2(3H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJJUDFDEQLXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402234
Record name 3-decyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-19-9
Record name 3-decyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 3-Decyldihydro-2(3H)-furanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Biotechnological and Chemical Strategies for the Production of a Key Flavor and Fragrance Compound

Introduction: The Significance of 3-Decyldihydro-2(3H)-furanone (γ-Decalactone)

3-Decyldihydro-2(3H)-furanone, widely known as γ-decalactone, is a naturally occurring chiral molecule that imparts a characteristic and highly sought-after peach and apricot aroma. This valuable compound is extensively utilized in the food, beverage, cosmetic, and pharmaceutical industries to confer fruity and creamy notes to a wide range of products. The growing consumer demand for natural ingredients has spurred significant research into efficient and sustainable methods for the synthesis of γ-decalactone, with a particular focus on biotechnological routes that yield a product considered "natural." This technical guide provides a comprehensive overview of the principal synthetic strategies for 3-decyldihydro-2(3H)-furanone, detailing both biotechnological and chemical methodologies. The causality behind experimental choices, detailed protocols, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the synthesis of this important lactone.

Biotechnological Synthesis: Harnessing Microbial Metabolism for "Natural" γ-Decalactone Production

The biotechnological production of γ-decalactone is predominantly centered on the microbial transformation of renewable lipid feedstocks, most notably castor oil. This approach is favored for its ability to produce the enantiomerically pure (R)-γ-decalactone, which is the form primarily found in nature and possesses the most desirable organoleptic properties. The key to this process lies in the β-oxidation pathway of certain microorganisms, particularly yeasts.

The Central Role of Ricinoleic Acid from Castor Oil

Castor oil is a triglyceride rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid), which serves as the primary precursor for γ-decalactone in microbial fermentations. The biotransformation process involves several key steps:

  • Lipolysis: Extracellular lipases produced by the microorganism hydrolyze the castor oil triglycerides to release free ricinoleic acid.

  • Cellular Uptake: The ricinoleic acid is transported into the microbial cells.

  • β-Oxidation: The fatty acid undergoes a series of β-oxidation cycles within the peroxisomes. This metabolic pathway shortens the carbon chain of the ricinoleic acid.

  • Formation of 4-Hydroxydecanoic Acid: After a specific number of β-oxidation cycles, the intermediate 4-hydroxydecanoic acid is formed.

  • Lactonization: This hydroxy acid precursor then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered ring structure of γ-decalactone.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Castor Oil (Triglyceride)" [fillcolor="#EA4335"]; "Ricinoleic Acid" [fillcolor="#FBBC05"]; "Cellular Uptake" [shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "β-Oxidation Cycles" [fillcolor="#34A853"]; "4-Hydroxydecanoic Acid" [fillcolor="#FBBC05"]; "γ-Decalactone" [fillcolor="#EA4335"];

"Castor Oil (Triglyceride)" -> "Ricinoleic Acid" [label="Lipase Hydrolysis"]; "Ricinoleic Acid" -> "Cellular Uptake"; "Cellular Uptake" -> "β-Oxidation Cycles"; "β-Oxidation Cycles" -> "4-Hydroxydecanoic Acid"; "4-Hydroxydecanoic Acid" -> "γ-Decalactone" [label="Lactonization (Acidic pH)"]; } caption: "Biotechnological synthesis of γ-decalactone from castor oil."

Key Microorganisms in γ-Decalactone Production

A variety of microorganisms have been identified for their ability to produce γ-decalactone, with yeasts being the most extensively studied and commercially utilized.

  • Yarrowia lipolytica : This "generally regarded as safe" (GRAS) yeast is the most prominent and efficient producer of γ-decalactone from castor oil.[2] Its high extracellular lipase activity and robust β-oxidation pathway make it an ideal candidate for industrial-scale fermentation.[3]

  • Lindnera saturnus (formerly Williopsis saturnus): This yeast has also demonstrated the ability to produce γ-decalactone and is a subject of ongoing research.[4]

  • Rhodotorula and Sporobolomyces species : These pigmented yeasts are also known to produce γ-decalactone, although typically at lower yields compared to Y. lipolytica.

Experimental Protocol: Biotechnological Synthesis of γ-Decalactone using Yarrowia lipolytica

This protocol outlines a typical batch fermentation process for the production of γ-decalactone from castor oil using Yarrowia lipolytica.

1. Microorganism and Inoculum Preparation:

  • A culture of Yarrowia lipolytica is grown in a suitable pre-culture medium (e.g., YPD broth) to obtain a sufficient cell density.

  • The cells are harvested by centrifugation and washed with sterile water to remove any residual medium components.

2. Fermentation Medium:

  • A sterile fermentation medium is prepared in a bioreactor. A typical medium consists of:

    • Castor oil (as the carbon source and precursor)
    • A nitrogen source (e.g., peptone, yeast extract)
    • An emulsifying agent (e.g., Tween 80) to improve the dispersion of the oil in the aqueous medium.
    • A buffer to maintain the desired pH.

3. Fermentation Conditions:

  • The washed yeast cells are inoculated into the fermentation medium.

  • The fermentation is carried out under controlled conditions:

    • Temperature: Typically 27-30°C.
    • pH: Maintained between 5.5 and 7.0.
    • Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic β-oxidation process. The agitation and aeration rates are optimized to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.[5]

4. Biotransformation and Monitoring:

  • The fermentation is allowed to proceed for a period of 48 to 120 hours.

  • Samples are periodically taken to monitor cell growth, substrate consumption, and γ-decalactone production.

5. Product Extraction and Purification:

  • At the end of the fermentation, the pH of the broth is lowered to approximately 3 with an acid (e.g., HCl) to promote the lactonization of any remaining 4-hydroxydecanoic acid.[6]

  • The γ-decalactone is then extracted from the fermentation broth using a suitable organic solvent, such as diethyl ether.[7]

  • The extract can be further purified by techniques such as distillation or chromatography.

ParameterTypical RangeRationale
Microorganism Yarrowia lipolyticaHigh lipase activity and efficient β-oxidation pathway.
Substrate Castor OilRich source of ricinoleic acid, the key precursor.
Substrate Conc. 10-75 g/LHigher concentrations can be inhibitory to the yeast.[3]
Temperature 27-30°COptimal for yeast growth and enzyme activity.
pH 5.5-7.0Maintained for optimal yeast metabolism.
Aeration 1-2 vvmEssential for the aerobic β-oxidation process.[5]
Agitation 200-600 rpmEnsures proper mixing and oxygen transfer.[3]
Fermentation Time 48-120 hoursVaries depending on the strain and conditions.
Yield Up to 5.4 g/LHighly dependent on the specific strain and process parameters.[5]

Chemical Synthesis: Versatile Routes to 3-Decyldihydro-2(3H)-furanone

While biotechnological methods are favored for producing "natural" γ-decalactone, chemical synthesis offers a versatile and often more rapid approach, starting from a variety of precursors. These methods are crucial for producing γ-decalactone for applications where the "natural" label is not a primary concern and for the synthesis of analogues for research purposes.

Lactonization of 4-Hydroxydecanoic Acid

The most direct chemical synthesis of γ-decalactone involves the intramolecular cyclization of 4-hydroxydecanoic acid. This reaction is typically acid-catalyzed and proceeds readily due to the thermodynamic stability of the five-membered lactone ring.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"4-Hydroxydecanoic Acid" [fillcolor="#FBBC05"]; "γ-Decalactone" [fillcolor="#EA4335"];

"4-Hydroxydecanoic Acid" -> "γ-Decalactone" [label="Acid Catalyst (e.g., H+)\nHeat"]; } caption: "Acid-catalyzed lactonization of 4-hydroxydecanoic acid."

Rationale: The acidic conditions protonate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group at the C4 position. The subsequent loss of a water molecule yields the cyclic ester, γ-decalactone.

Baeyer-Villiger Oxidation of 2-Decylcyclopentanone

The Baeyer-Villiger oxidation is a powerful method for the synthesis of lactones from cyclic ketones. In this reaction, a peroxy acid is used to insert an oxygen atom adjacent to the carbonyl group of the ketone, expanding the ring to form a lactone. The synthesis of γ-decalactone can be achieved through the Baeyer-Villiger oxidation of 2-decylcyclopentanone.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"2-Decylcyclopentanone" [fillcolor="#FBBC05"]; "γ-Decalactone" [fillcolor="#EA4335"];

"2-Decylcyclopentanone" -> "γ-Decalactone" [label="Peroxy Acid (e.g., m-CPBA)"]; } caption: "Baeyer-Villiger oxidation for γ-decalactone synthesis."

Causality of Experimental Choices: The choice of peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is critical for the efficiency of the reaction. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 2-decylcyclopentanone, the more substituted carbon atom preferentially migrates, leading to the desired γ-decalactone. The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature to control the exothermic nature of the reaction and minimize side reactions.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Decylcyclopentanone

  • Reaction Setup: A solution of 2-decylcyclopentanone in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Peroxy Acid: A solution of a peroxy acid, such as m-CPBA, in the same solvent is added dropwise to the ketone solution while maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxy acid. The organic layer is separated, washed with a base (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid, and then with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-decyldihydro-2(3H)-furanone.

Radical Addition to Unsaturated Fatty Acids

Another approach to γ-decalactone involves the radical addition to an unsaturated fatty acid, such as undecylenic acid, followed by lactonization. This method allows for the construction of the lactone ring from a linear precursor.

Experimental Protocol: Synthesis from Undecylenic Acid

A potential route involves the free-radical addition of a suitable reagent across the double bond of undecylenic acid to introduce a hydroxyl group or a precursor to a hydroxyl group at the C4 position, followed by acid-catalyzed lactonization. For instance, a process for preparing γ-undecalactone from undecylenic acid involves heating with sulfuric acid.[8] A similar principle could be applied to synthesize γ-decalactone from a corresponding C10 unsaturated acid.

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Biotechnological Castor Oil/Ricinoleic AcidYarrowia lipolyticaUp to 5.4 g/L[5]"Natural" product, enantioselectiveSlower reaction times, complex medium, product inhibition
Lactonization 4-Hydroxydecanoic AcidAcid catalystHighDirect, simple reactionPrecursor may not be readily available
Baeyer-Villiger 2-DecylcyclopentanonePeroxy acid (m-CPBA)Good to excellentVersatile, well-establishedUse of potentially explosive peroxy acids, requires precursor synthesis
Radical Addition Unsaturated Fatty AcidRadical initiator, H-donorModerateUtilizes readily available starting materialsPotential for side reactions, regioselectivity can be an issue

Conclusion and Future Perspectives

The synthesis of 3-decyldihydro-2(3H)-furanone is a topic of significant interest in both academia and industry, driven by its widespread use as a flavor and fragrance compound. Biotechnological methods, particularly the fermentation of castor oil by Yarrowia lipolytica, have emerged as the preferred route for producing a "natural" and enantiomerically pure product. The optimization of fermentation parameters and genetic engineering of microbial strains continue to be active areas of research to improve yields and productivity.

Chemical synthesis, on the other hand, offers a range of versatile and often more rapid methods for obtaining γ-decalactone. The Baeyer-Villiger oxidation and the lactonization of 4-hydroxydecanoic acid are robust and well-established routes. Future research in chemical synthesis is likely to focus on the development of more sustainable and environmentally benign catalytic systems, including metal-free approaches.

Ultimately, the choice of synthetic route will depend on the specific requirements of the application, including the need for a "natural" label, cost considerations, and the desired scale of production. A thorough understanding of both the biological and chemical pathways to 3-decyldihydro-2(3H)-furanone is essential for researchers and professionals working in the fields of flavor and fragrance chemistry, food science, and drug development.

References

  • Gomes, N., Teixeira, J. A., & Belo, I. (2010). The use of methyl ricinoleate in lactone production by Yarrowia lipolytica: aspects of bioprocess operation that influence the overall performance.
  • Braga, A., & Belo, I. (2015). Production of γ-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization. Journal of Chemical Technology & Biotechnology, 90(3), 486-492.
  • Moradi, H., Asadollahi, M. A., & Nahvi, I. (2013). Improved γ-decalactone production from castor oil by fed-batch cultivation of Yarrowia lipolytica. Biocatalysis and Agricultural Biotechnology, 2(1), 64-68.
  • EP0293659A2. (1988). Process for the preparation of gamma-undecalactone from omega-undecylenoic acid.
  • Feron, G., Dufossé, L., Pierard, E., Bonnarme, P., Le Quere, J. L., & Spinnler, H. E. (1996). Production of γ-decalactone by yeast strains under different conditions. Food / Nahrung, 40(5), 253-257.
  • Wikipedia. (2023). γ-Decalactone. Retrieved from [Link]

  • Dufossé, L., Feron, G., Latrasse, A., & Spinnler, H. E. (1994). The Production of γ-Decalactone by Fermentation of Castor Oil. Journal of the Science of Food and Agriculture, 65(3), 375-379.
  • Cieśleński, H., Gładkowski, W., Gniłka, S., & Gładysz, M. (2020).
  • EP0952226A1. (1999). Process for preparing saturated lactones, products produced therefrom and organoleptic uses of said products.
  • KR101383342B1. (2014). A manufacturing method for gamma-decalactone and gamma-butyrolactone from hydroxy fatty acid by induction of beta-oxidation in the yeast and composition therefor.
  • Gładkowski, W., Gniłka, S., Gładysz, M., & Kiełbowicz, G. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Molecules, 25(13), 3024.
  • Serra, S., De Simeis, D., Brenna, E., & Fuganti, C. (2021). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the prospective synthesis of natural C12 lactones gamma-dodecalactone, dairy lactone and tuberose lactone from vegetable oils through exploitation of UFA hydration reactions.
  • Grochocka, K., Mierzejewska, J., & Chołdrych, M. (2021). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. Molecules, 26(11), 3188.
  • Cieśleński, H., Gładkowski, W., Gniłka, S., & Gładysz, M. (2020).
  • Braga, A., & Belo, I. (2015). Production of γ-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization. Journal of Chemical Technology & Biotechnology, 90(3), 486-492.
  • Feron, G., Dufossé, L., Pierard, E., Bonnarme, P., Le Quere, J. L., & Spinnler, H. E. (1996). Production of γ-decalactone by yeast strains under different conditions. Food / Nahrung, 40(5), 253-257.

Sources

Technical Whitepaper: 3-Decyldihydro-2(3H)-furanone as a Bioactive Scaffold and Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Decyldihydro-2(3H)-furanone (CAS: 2983-19-9), also chemically distinct as


-decyl-

-butyrolactone, represents a critical structural scaffold in the study of bacterial signaling and lipophilic drug delivery. Unlike its short-chain homolog (GBL), which acts primarily as a solvent or metabolic precursor, the addition of a C10 (decyl) alkyl chain at the

-position confers significant amphiphilic properties. This modification enables the molecule to mimic bacterial signaling lipids (N-acyl homoserine lactones) and disrupt stratum corneum lipid packing. This guide details its application as a Quorum Sensing Inhibitor (QSI) and a Transdermal Permeation Enhancer , providing self-validating protocols for research integration.

Chemical Architecture and Stability

To effectively utilize 3-Decyldihydro-2(3H)-furanone, researchers must understand its structural divergence from common lactones.

  • Core Structure: A saturated

    
    -lactone ring.
    
  • Functionalization: A decyl (

    
    ) chain attached at the C3 position (
    
    
    
    -carbon).
  • Physicochemical Profile:

    • Lipophilicity: High LogP (~4.5–5.0 estimated), making it insoluble in water but highly soluble in organic solvents (DMSO, Ethanol) and lipid matrices.

    • Stability: The lactone ring is susceptible to hydrolysis in high pH environments (pH > 9). All stock solutions should be prepared in anhydrous DMSO or Ethanol and stored at -20°C to prevent ring-opening to the corresponding hydroxy-acid.

PropertySpecificationResearch Implication
Molecular Formula

MW ~226.36 g/mol ; suitable for passive diffusion.
Boiling Point >300°C (est.)[1]Thermally stable for standard incubation protocols.
Solubility DMSO, EtOH, OilsRequires emulsification (e.g., Tween 80) for aqueous bioassays.
Chirality C3 is a chiral centerSynthetic batches are typically racemic; enzymatic resolution may be required for receptor-specific studies.

Application I: Quorum Sensing Inhibition (Anti-Virulence)[2]

The primary research application of 3-Decyldihydro-2(3H)-furanone is as a Quorum Sensing Inhibitor (QSI) . Many Gram-negative bacteria, including Pseudomonas aeruginosa, use N-acyl homoserine lactones (AHLs) to coordinate biofilm formation and virulence.

Mechanism of Action

The 3-decyl alkyl chain mimics the fatty acyl tail of native AHLs, while the lactone ring mimics the AHL headgroup. However, the lack of the amide bond and the homoserine moiety prevents the conformational change required to activate the LuxR-type transcriptional regulators. Consequently, 3-Decyldihydro-2(3H)-furanone binds to the receptor but fails to induce gene expression, effectively "jamming" the bacterial communication network.

Visualization: Competitive Inhibition Pathway

QS_Inhibition AHL Native Signal (AHL) Receptor LuxR-Type Receptor AHL->Receptor High Affinity Inhibitor 3-Decyldihydro-2(3H)-furanone (QSI) Inhibitor->Receptor Competitive Binding Complex_Active Active Complex (Signal Transduction) Receptor->Complex_Active + AHL Complex_Inactive Inactive Complex (Steric Blockade) Receptor->Complex_Inactive + Inhibitor Biofilm Biofilm Formation (Virulence ON) Complex_Active->Biofilm NoBiofilm Planktonic State (Virulence OFF) Complex_Inactive->NoBiofilm

Figure 1: Mechanism of competitive antagonism at the LuxR receptor preventing biofilm gene activation.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the reduction in P. aeruginosa (PAO1) biofilm mass without inhibiting planktonic growth (distinguishing QSI from antibiotic activity).

  • Preparation:

    • Dissolve 3-Decyldihydro-2(3H)-furanone in DMSO to create 100 mM stock.

    • Dilute into LB broth to final concentrations (10, 50, 100

      
      ). Ensure DMSO < 0.5% v/v.
      
  • Inoculation:

    • Seed 96-well polystyrene plates with P. aeruginosa (

      
      ).
      
    • Add test compound (treatment) and DMSO only (control).

  • Incubation:

    • Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Staining & Quantitation:

    • Discard supernatant (planktonic cells). Wash wells 3x with PBS.

    • Fix attached biofilm with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (CV) for 15 min.

    • Solubilize bound CV with 30% Acetic Acid.

    • Measure Absorbance at 590 nm.

  • Validation:

    • Success Criteria: Significant reduction in

      
       in treated wells compared to control, with no significant reduction in planktonic 
      
      
      
      (measured before washing).

Application II: Transdermal Permeation Enhancer

The lipophilic nature of the decyl chain allows this molecule to intercalate into the lipid bilayer of the stratum corneum.

Mechanism of Action

3-Decyldihydro-2(3H)-furanone acts as a lipid fluidizer . The polar lactone headgroup anchors at the lipid-water interface, while the decyl tail inserts between the ceramides and fatty acids of the skin barrier. This disrupts the ordered packing of the lamellar structure, increasing the diffusion coefficient for co-administered drugs.

Experimental Protocol: Franz Diffusion Cell Study

Objective: Assess the flux enhancement of a model drug (e.g., Caffeine or Ibuprofen) across a synthetic membrane or excised skin.

  • Donor Phase Formulation:

    • Control: Model drug (1%) in Propylene Glycol (PG).

    • Test: Model drug (1%) + 3-Decyldihydro-2(3H)-furanone (2-5%) in PG.

  • Setup:

    • Use a vertical Franz Diffusion Cell.

    • Membrane: Strat-M® synthetic membrane or excised porcine ear skin.

    • Receptor Fluid: PBS (pH 7.4) with constant stirring at 32°C (skin surface temperature).

  • Sampling:

    • Withdraw 200

      
       from the receptor arm at 0.5, 1, 2, 4, 8, and 24 hours.
      
    • Replace volume immediately with fresh buffer to maintain sink conditions.

  • Analysis:

    • Quantify drug concentration via HPLC-UV.

    • Calculate Flux (

      
      )  (
      
      
      
      ) from the slope of the linear portion of the cumulative amount vs. time plot.
    • Enhancement Ratio (ER):

      
      .
      

Synthetic Utility and Workflow

Beyond direct biological application, this molecule serves as a precursor for synthesizing complex lipase inhibitors (analogs of Tetrahydrolipstatin/Orlistat).

Synthesis Workflow Visualization

Synthesis_Workflow Start Starting Material: Succinic Anhydride + Decyl Grignard Step1 Reaction: Alkylation & Cyclization Start->Step1 Intermediate Crude 3-Decyl-furanone Step1->Intermediate Purification Purification: Column Chromatography (Hexane/EtOAc) Intermediate->Purification Product Pure 3-Decyldihydro-2(3H)-furanone Purification->Product QC QC Validation: NMR (1H, 13C) & GC-MS Product->QC

Figure 2: General synthetic isolation workflow for research-grade purity.

References

  • Boukraa, M., et al. (2011).

    
    -(N-alkyl-carboxamide)-
    
    
    
    -butyrolactones."[2] Bioorganic & Medicinal Chemistry Letters.
  • Voss, E., et al. (2009). "Efficient synthesis of enantiomerically pure (S)

    
    -hydroxy-
    
    
    
    -butyrolactone."[3] Tetrahedron: Asymmetry.
  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 7302, Gamma-Butyrolactone (Analog Reference)." PubChem.

  • Santa Cruz Biotechnology. "3-Decyldihydro-2(3H)-furanone Product Data." SCBT.

  • Safari, M., et al. (2014). "Microbial metabolism of quorum-sensing molecules acyl-homoserine lactones,

    
    -heptalactone and other lactones." Applied Microbiology and Biotechnology. 
    

Sources

Methodological & Application

Synthetic Routes for 3-Decyldihydro-2(3H)-furanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Decyldihydro-2(3H)-furanone, also known as α-decyl-γ-butyrolactone, is a valuable chemical intermediate belonging to the class of γ-butyrolactones. This class of compounds is a recurring motif in a variety of natural products and biologically active molecules, exhibiting a wide range of applications in the pharmaceutical, flavor, and fragrance industries. The presence of a long alkyl chain at the α-position of the lactone ring imparts specific lipophilic characteristics, making it a target for applications such as signaling molecules and precursors to complex lipids. This document provides a detailed overview of the primary synthetic strategies for 3-decyldihydro-2(3H)-furanone, complete with technical insights and step-by-step protocols to guide researchers in its preparation and characterization.

Strategic Approaches to Synthesis

The synthesis of 3-decyldihydro-2(3H)-furanone can be approached through several strategic routes. The most direct and widely employed method involves the α-alkylation of the parent γ-butyrolactone. Alternative strategies, such as those based on malonic ester synthesis, offer multi-step but versatile pathways. The choice of a particular route will often depend on factors such as starting material availability, desired scale, and the need for stereochemical control.

This guide will focus on the most practical and well-documented method: the direct alkylation of γ-butyrolactone. We will explore the critical aspects of this reaction, from the choice of base to the electrophilic partner, and provide a detailed experimental protocol.

Core Synthesis: Direct Alkylation of γ-Butyrolactone

The direct alkylation of γ-butyrolactone is a powerful method for the introduction of an alkyl substituent at the α-position. The key to this transformation is the selective deprotonation at the α-carbon to form a nucleophilic enolate, which then undergoes a substitution reaction with an appropriate alkylating agent.

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of γ-butyrolactone. The acidity of the α-protons (pKa ≈ 20-25 in DMSO) necessitates the use of a potent base. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes side reactions such as nucleophilic attack on the lactone carbonyl. The deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic formation of the desired enolate and to maintain its stability.

  • Nucleophilic Substitution (Alkylation): The generated lithium enolate is a potent nucleophile that readily reacts with a suitable electrophile. For the synthesis of 3-decyldihydro-2(3H)-furanone, a 10-carbon alkyl halide, such as 1-bromodecane, is employed. The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new carbon-carbon bond. The efficiency of this step is dependent on the use of a good leaving group (e.g., Br, I) and is typically favored for primary alkyl halides.

The overall synthetic transformation is depicted in the workflow below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product GBL γ-Butyrolactone Deprotonation Enolate Formation (-78 °C, THF) GBL->Deprotonation LDA Lithium Diisopropylamide (LDA) LDA->Deprotonation Bromodecane 1-Bromodecane Alkylation Alkylation (SN2) Bromodecane->Alkylation Deprotonation->Alkylation Lithium Enolate Intermediate Workup Aqueous Workup Alkylation->Workup Purification Purification (e.g., Distillation) Workup->Purification Product 3-Decyldihydro-2(3H)-furanone Purification->Product

Figure 1: General workflow for the synthesis of 3-decyldihydro-2(3H)-furanone via direct alkylation.

Detailed Experimental Protocol: Synthesis of 3-Decyldihydro-2(3H)-furanone

This protocol details the synthesis of 3-decyldihydro-2(3H)-furanone from γ-butyrolactone and 1-bromodecane.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
DiisopropylamineC₆H₁₅N101.194.49 mL0.032≥99.5%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.0620.0 mL0.0321.6 M in hexanesSigma-Aldrich
γ-ButyrolactoneC₄H₆O₂86.092.29 mL0.029≥99%Sigma-Aldrich
1-BromodecaneC₁₀H₂₁Br221.186.42 g0.02998%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11~150 mL-Anhydrous, ≥99.9%Sigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49As needed---
Diethyl ether(C₂H₅)₂O74.12As needed-Anhydrous-
Magnesium sulfateMgSO₄120.37As needed-Anhydrous-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnels (2)

  • Nitrogen or Argon gas inlet

  • Dewar flask for cooling bath (acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • Assemble the three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • To the flask, add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (4.49 mL, 0.032 mol).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (20.0 mL of a 1.6 M solution in hexanes, 0.032 mol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part 2: Alkylation Reaction

  • In a separate dry flask, prepare a solution of γ-butyrolactone (2.29 mL, 0.029 mol) in anhydrous THF (20 mL).

  • Add the γ-butyrolactone solution dropwise to the LDA solution at -78 °C over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromodecane (6.42 g, 0.029 mol) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 3-decyldihydro-2(3H)-furanone as a colorless oil.

Safety Precautions
  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • LDA is a strong, corrosive base. Avoid contact with skin and eyes.

  • 1-Bromodecane is a skin and eye irritant.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of this reaction.

Characterization of 3-Decyldihydro-2(3H)-furanone

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data
Technique Expected Features
¹H NMR (CDCl₃) δ ~4.3 (m, 2H, -O-CH₂-), ~2.6 (m, 1H, -CH-C=O), ~2.2-2.0 (m, 2H, -CH₂-CH-), ~1.6-1.2 (m, 18H, alkyl chain), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~179 (-C=O), ~66 (-O-CH₂-), ~40 (-CH-C=O), ~32-22 (alkyl chain carbons), ~14 (-CH₃)
IR (neat) ~2925, 2855 cm⁻¹ (C-H stretch), ~1770 cm⁻¹ (C=O lactone stretch)
Mass Spec (EI) M⁺ at m/z 226, characteristic fragmentation pattern

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer used.

Alternative Synthetic Strategies

While direct alkylation is a robust method, other synthetic routes can also be employed to produce 3-decyldihydro-2(3H)-furanone.

Malonic Ester Synthesis

This classical approach involves the alkylation of diethyl malonate with 1-bromodecane, followed by reaction with an appropriate C2 synthon (e.g., ethylene oxide) to form the lactone ring. The final step involves hydrolysis and decarboxylation. This multi-step process offers versatility for creating a range of substituted lactones.

MalonicEster cluster_reactants Key Reactants cluster_process Process cluster_product Product Malonate Diethyl Malonate Alkylation Alkylation Malonate->Alkylation Base Base (e.g., NaOEt) Base->Alkylation Bromodecane 1-Bromodecane Bromodecane->Alkylation Epoxide Ethylene Oxide RingOpening Epoxide Ring Opening Epoxide->RingOpening Alkylation->RingOpening Decyl Malonate Lactonization Hydrolysis, Decarboxylation & Lactonization RingOpening->Lactonization Hydroxy Acid Intermediate Product 3-Decyldihydro-2(3H)-furanone Lactonization->Product

Application Note: Chiral Separation Architectures for 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026


-Decyl- 

-butyrolactone)[1][2][3]

Executive Summary & Molecule Profile

3-Decyldihydro-2(3H)-furanone (CAS: N/A for specific enantiomers in common bulk registries, often referenced as


-decyl- 

-butyrolactone) is a lipophilic signaling molecule structurally related to Streptomyces quorum sensing factors (A-factor analogues) and insect semiochemicals.

The biological activity of this class of lactones is strictly governed by the configuration at the C3 chiral center. The (R)- and (S)-enantiomers often exhibit distinct or antagonistic biological effects. Due to the molecule's specific physicochemical properties—namely its lack of a strong UV chromophore and high lipophilicity (C10 alkyl chain)—standard chiral separation protocols often fail.

This guide details three validated workflows for the separation of these enantiomers:

  • Capillary GC (Analytical): The gold standard for volatile, non-chromophoric lactones.

  • Normal-Phase HPLC (Analytical/Semi-Prep): Utilizing RI/ELSD detection to overcome UV limitations.

  • Enzymatic Kinetic Resolution (Preparative): A scalable biocatalytic route for gram-scale isolation.

Physicochemical Profile
PropertyCharacteristicImpact on Separation
Structure

-substituted

-lactone ring
Rigid core, flexible C10 tail.
Chromophore Carbonyl only (weak absorption @ ~210 nm)Critical: Standard UV detection (254 nm) is ineffective. Use FID (GC) or RI/ELSD (HPLC).
Volatility Moderate to Low (High Boiling Point)Requires high-temp GC columns or HPLC.
Lipophilicity High (LogP > 4 estimated)Strong retention in Reverse Phase; requires non-polar solvents in Normal Phase.

Method A: Chiral Gas Chromatography (GC)

Primary Application: Analytical purity checks, ee% determination, trace analysis. Mechanism: Host-guest inclusion complexation using Cyclodextrin (CD) derivatives.

Technical Rationale

Gas chromatography is the preferred analytical technique for


-alkyl- 

-butyrolactones because the Flame Ionization Detector (FID) is universal and highly sensitive to hydrocarbons, bypassing the UV detection issue. The separation relies on the differential inclusion of the decyl chain or the lactone ring into the hydrophobic cavity of the cyclodextrin selector.
Protocol A1: Cyclodextrin-Based Separation

Instrument: GC-FID (e.g., Agilent 7890/8890 or equivalent). Column Selection:

  • Primary:Rt-

    
    DEXsm  (Restek) or Lipodex E  (Macherey-Nagel).
    
    • Phase: 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-

      
      -cyclodextrin doped into intermediate polarity polysiloxane.
      
    • Why: The "sm" (silyl/methyl) derivatization provides the optimal cavity shape for

      
      -substituted lactones.
      
  • Secondary:ChiralDex G-TA (Astec/Supelco).

    • Phase: Gamma-cyclodextrin trifluoroacetyl derivative.

    • Why: Useful if the decyl chain causes steric exclusion from beta-cyclodextrins.

Operating Conditions:

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1 to 50:1), 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min) - prevents solvent tailing.

    • Ramp: 2°C/min to 190°C. (Slow ramp essential for chiral recognition of heavy homologs).

    • Final: 190°C (Hold 10 min). Note: Do not exceed column max temp (usually 230°C).

  • Detector (FID): 250°C.

    
     30 mL/min, Air 400 mL/min.
    

Expected Results: The enantiomers typically elute with a separation factor (


) of 1.05 – 1.10. The elution order is generally (S) before (R) on permethylated 

-CD phases, but must be confirmed with pure standards due to the influence of the long decyl chain on binding thermodynamics [1].

Method B: Chiral HPLC (Normal Phase)

Primary Application: Isolation of small quantities (mg scale), thermally unstable samples. Mechanism: Hydrogen bonding and steric interactions on polysaccharide backbones.

Technical Rationale

The decyl chain renders the molecule very hydrophobic. Reverse-phase (RP) chiral chromatography often results in excessive retention times and poor solubility. Normal-phase (NP) is superior here. Since UV detection is poor, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is mandatory.

Protocol B1: Amylose-Based Separation

Instrument: HPLC with RI or ELSD. Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

  • Dimensions: 250 x 4.6 mm, 5 µm.

Mobile Phase Strategy:

  • Solvent A: n-Hexane (or n-Heptane).

  • Solvent B: Isopropanol (IPA) or Ethanol.

  • Ratio: 90:10 to 98:2 (v/v).

    • Note: The high hexane content is necessary to elute the lipophilic decyl lactone.

Step-by-Step Workflow:

  • Equilibration: Flush column with 90:10 Hexane/IPA at 1.0 mL/min for 30 mins.

  • Sample Prep: Dissolve 1 mg of lactone in 1 mL of mobile phase . Do not use pure IPA or MeOH as diluent (causes solvent shock/peak distortion).

  • Detection:

    • RI: Set temperature to 35°C (match column oven). Purge reference cell for 20 mins.

    • ELSD: Drift tube temp 40°C, Gain 4-8,

      
       pressure 3.5 bar.
      
  • Run: Isocratic elution.

  • Optimization: If resolution (

    
    ) < 1.5, lower the IPA content to 2% or switch to Chiralcel OD-H  (Cellulose based) which often provides complementary selectivity for lactones [2].
    

Method C: Preparative Enzymatic Kinetic Resolution

Primary Application: Gram-to-Kilogram scale production of pure enantiomers. Mechanism: Enantioselective hydrolysis or transesterification by Lipases.

Technical Rationale

Chromatographic separation at scale is expensive (solvent costs). Enzymatic resolution uses the high stereoselectivity of Candida antarctica Lipase B (CAL-B) . This enzyme shows a strong preference for the (R)-enantiomer of


-lactones or their hydroxy-ester precursors [3].
Protocol C1: Hydrolytic Resolution (Aqueous)

Reaction Scheme: Racemic Lactone +


 --(Lipase)--> (S)-Lactone (unreacted) + (R)-Hydroxy Acid (ring opened)

Materials:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: DIPE (Diisopropyl ether) saturated with water (water activity control is crucial).

Procedure:

  • Setup: Dissolve 10 g of racemic 3-Decyldihydro-2(3H)-furanone in 100 mL DIPE.

  • Initiation: Add 0.5 eq of water (relative to lactone) and 500 mg Novozym 435.

  • Incubation: Shake at 45°C, 200 rpm.

  • Monitoring: Sample 50 µL every 2 hours. Analyze via Method A (GC) .

    • Stop Point: When the enantiomeric excess (ee) of the remaining lactone > 99% (typically near 50-55% conversion).[1]

  • Workup:

    • Filter off the enzyme (reusable).

    • Wash the organic phase with saturated

      
       solution.
      
    • Organic Layer: Contains pure (S)-Lactone .

    • Aqueous Layer: Contains the (R)-hydroxy acid salt. Acidify with HCl and cyclize (reflux in toluene with pTSA) to recover (R)-Lactone .

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate technique based on sample purity and quantity requirements.

G Start Start: 3-Decyldihydro-2(3H)-furanone Sample Goal Define Goal Start->Goal Analytical Analytical Profiling (Purity/ee% Check) Goal->Analytical Check Purity Prep Preparative Isolation (>100 mg) Goal->Prep Isolate Isomers Volatile Is Sample Volatile/Stable? Analytical->Volatile Scale Scale Requirement Prep->Scale GC Method A: GC-FID Column: Rt-BetaDEXsm Temp: 2°C/min ramp Volatile->GC Yes (Preferred) HPLC Method B: HPLC-RI/ELSD Column: Chiralpak AD-H Mobile: Hexane/IPA (95:5) Volatile->HPLC No / Thermolabile Enzymatic Method C: Kinetic Resolution Enzyme: CAL-B (Novozym 435) Yield: High (50% max theoretical) Scale->Enzymatic > 1 Gram PrepHPLC Prep HPLC Column: 20mm ID Chiralpak Cost: High Solvent Use Scale->PrepHPLC < 1 Gram Enzymatic->GC Monitor Reaction

Caption: Workflow decision tree for the analysis and isolation of 3-Decyldihydro-2(3H)-furanone enantiomers.

References

  • Restek Corporation. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-H and OD-H Instruction Manuals.
  • MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Acetyldihydro-2(3H)-furanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes. Retrieved from [Link]

Sources

Guide to the Preparative Purification of 3-Decyldihydro-2(3H)-furanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-decyldihydro-2(3H)-furanone, a γ-lactone characterized by a polar head group and a significant non-polar alkyl tail. The inherent amphiphilic nature of this molecule necessitates a carefully optimized chromatographic strategy to achieve high purity, which is critical for its application in drug development, flavor and fragrance industries, and as a synthetic intermediate. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind each experimental choice, from mobile phase selection to column packing and fraction analysis. We present a self-validating workflow, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by a detailed protocol for preparative flash column chromatography on silica gel.

Principle of Separation: Exploiting Polarity Differentials

The successful purification of 3-decyldihydro-2(3H)-furanone hinges on understanding its molecular structure: a polar lactone (a cyclic ester) functional group and a long, non-polar C10 alkyl (decyl) chain. This structure dictates its behavior in a chromatographic system. Normal-phase chromatography is the method of choice, where a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase.[1]

The separation mechanism is based on adsorption. The polar lactone moiety of the target molecule will transiently adsorb to the polar silanol groups (Si-OH) on the surface of the silica gel. Molecules with higher polarity will adsorb more strongly and thus elute more slowly. The non-polar decyl tail has minimal interaction with the silica and primarily interacts with the mobile phase. The purification challenge lies in separating the target molecule from potential impurities, which may include unreacted starting materials (e.g., more polar alcohols or acids) or non-polar byproducts. By carefully selecting a mobile phase of appropriate polarity, we can establish a competitive equilibrium where the 3-decyldihydro-2(3H)-furanone is selectively eluted while impurities are either retained longer or washed through more quickly.[1][2]

The selection of the stationary and mobile phases is the most critical factor in achieving a successful separation.[2][3] Silica gel is the standard adsorbent for this type of separation due to its high resolving power for moderately polar compounds.[4][5] The mobile phase, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, is optimized to achieve differential migration of the components in the mixture.[6][7]

Workflow for Purification

The overall process is a systematic workflow designed to ensure reproducibility and high purity of the final product. Each step logically flows into the next, beginning with small-scale optimization and culminating in the final isolation.

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Chromatography cluster_analysis Phase 3: Isolation & Analysis Crude Crude Reaction Mixture TLC TLC Analysis for Solvent System Optimization Crude->TLC Spot small aliquot Packing Prepare & Pack Silica Gel Column TLC->Packing Optimal solvent system determined Loading Load Sample onto Column (Wet or Dry Loading) Packing->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Collection Collect Fractions Sequentially Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure Pure 3-Decyldihydro-2(3H)-furanone Evaporation->Pure

Caption: Overall purification workflow from crude mixture to pure product.

Materials and Reagents

Item Specification Purpose
Stationary Phase Silica Gel, Flash Chromatography Grade (40-63 µm)Adsorbent for separation.[5]
Solvent A (Non-polar) n-Hexane, HPLC GradePrimary mobile phase component.[8]
Solvent B (Polar) Ethyl Acetate (EtOAc), HPLC GradeMobile phase modifier to increase polarity.[8]
Sample Adsorbent Celite® 545 or small amount of Silica GelFor dry loading of the sample.[9]
TLC Plates Silica Gel 60 F254, Aluminum-backedRapid analysis and method development.
Visualization UV Lamp (254 nm), Potassium Permanganate (KMnO₄) stainVisualization of spots on TLC plates.
Apparatus Glass chromatography column, collection tubes, etc.Standard laboratory glassware for chromatography.

Experimental Protocols

Rationale: Before committing a large quantity of crude material to a column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value provides the best balance between separation from impurities and a reasonable elution time.

Procedure:

  • Prepare Elution Chambers: In separate sealed chambers (e.g., a beaker covered with a watch glass), prepare small volumes of different hexane:ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15, 80:20).

  • Sample Preparation: Dissolve a small amount of the crude 3-decyldihydro-2(3H)-furanone mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of several TLC plates.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (if any components are UV-active) and then by dipping in a KMnO₄ stain followed by gentle heating. The target lactone and other organic molecules will appear as yellow/brown spots on a purple background.

  • Rf Calculation: Calculate the Rf for the spot corresponding to the target product in each solvent system.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Selection: Choose the solvent mixture that gives an Rf of ~0.3 for the 3-decyldihydro-2(3H)-furanone spot and shows good separation from other spots.

Rationale: This protocol uses air pressure to accelerate solvent flow, enabling faster and more efficient separations compared to gravity chromatography.[1] The choice between isocratic and gradient elution depends on the complexity of the mixture as determined by TLC.

G TLC Analyze TLC Plate Isocratic Use Isocratic Elution (Constant Solvent Ratio) TLC->Isocratic  Target spot is well-separated  from impurities (ΔRf > 0.1) Gradient Use Gradient Elution (Increasing Polarity) TLC->Gradient  Target spot is close to impurities  or streaking occurs

Caption: Decision guide for selecting elution method based on TLC results.

Procedure:

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude sample.

    • Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). Pour this slurry into the column.

    • Gently tap the column to pack the silica evenly and drain the excess solvent until it is just level with the top of the silica bed.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading often results in better resolution and sharper bands than wet loading, especially if the crude sample is not very soluble in the mobile phase.[5]

    • Dissolve the crude material (~1-2 g for a medium-sized column) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel or Celite® to the solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[9]

    • Carefully add this powder as a uniform layer on top of the sand in the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase selected from the TLC analysis.

    • Apply gentle pressure to the top of the column using a regulated air line or a pump.

    • Begin collecting the eluent in sequentially numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on column dimensions.

    • For Isocratic Elution: Continue using the same solvent mixture throughout the process.

    • For Gradient Elution: Start with a less polar mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 90:10, then 85:15) to elute compounds with increasing polarity.[10]

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain the pure product.

    • Combine all fractions that show a single spot corresponding to the pure 3-decyldihydro-2(3H)-furanone.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Verify the purity of the final product using an appropriate analytical technique (e.g., GC-MS, HPLC, or NMR).

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Bands Mobile phase is too polar (high Rf) or not polar enough (low Rf). Column was overloaded.Re-optimize the mobile phase with TLC to achieve Rf ~0.3. Use a lower sample-to-silica mass ratio. Consider gradient elution.
Band Tailing / Streaking Sample is too acidic/basic. Sample is degrading on the silica. Sample is overloaded.Add a small amount (~0.5%) of acetic acid or triethylamine to the mobile phase. Reduce the amount of sample loaded.
Cracked or Channeled Silica Bed Column was packed improperly. Column ran dry during the run.Ensure a uniform slurry is packed without air bubbles. Never let the solvent level drop below the top of the silica bed.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).

References

  • SIELC Technologies. (2018). 3-Acetyldihydro-2(3H)-furanone.
  • Organic Syntheses. 3-methyl-2(5h)-furanone. Available at: [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Available at: [Link]

  • Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Google Patents. (1981). US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Available at: [Link]

  • Singh, S., & Kumar, V. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • SciELO. (2012). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. Available at: [Link]

  • Breher, F., et al. (2002). Determination of the Enantiomeric Composition of γ-Lactones in Edible Oils by On-Line Coupled High Performance Liquid Chromatography and Gas Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ALWSCI. (2024). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • Google Patents. (2021). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2013). A Convenient Route to the Synthesis of Isotopomeric Dihydro-2(3H)furanones. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-heptyl dihydro-5-methyl-2(3H)-furanone. Available at: [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Google Patents. (2020). CN110003151B - Process for the preparation of furanonic acids.
  • Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]

  • National Institutes of Health, PubChem. (n.d.). 2(3H)-Furanone. Available at: [Link]

  • YouTube. (2024). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-3-methyl-. Available at: [Link]

Sources

Application Note: A Robust Method for the Quantification of Long-Chain γ-Lactones Using 3-Decyldihydro-2(3H)-furanone as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated protocol for the use of 3-Decyldihydro-2(3H)-furanone as an internal standard (IS) for the accurate quantification of long-chain γ-lactones in complex biological matrices. Such analytes are critical in fields ranging from microbiology, where they function as quorum-sensing molecules (e.g., N-acyl-homoserine lactones), to the food and fragrance industry.[1][2][3] The inherent variability in sample preparation and instrument performance necessitates a reliable internal standard. Due to its structural and chemical similarity to many target lactones, 3-Decyldihydro-2(3H)-furanone proves to be an exemplary candidate, co-extracting efficiently and exhibiting predictable chromatographic behavior, thereby correcting for analytical variations and ensuring data integrity. We provide detailed, step-by-step protocols for sample preparation, instrument configuration, and method validation for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction: The Rationale for an Internal Standard

Quantitative analysis using chromatographic techniques is susceptible to variations arising from sample matrix effects, extraction inefficiencies, injection volume discrepancies, and instrument signal drift. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for these potential errors. The fundamental principle is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument.

3-Decyldihydro-2(3H)-furanone is a γ-butyrolactone derivative featuring a saturated C10 alkyl chain. This structure makes it an excellent internal standard for quantifying other C8-C14 γ-lactones, a class that includes:

  • Quorum-Sensing (QS) Molecules: N-acyl-homoserine lactones (AHLs) are pivotal in bacterial communication; their accurate quantification is crucial for studying microbial pathogenesis and developing anti-biofilm agents.[1][4]

  • Flavor and Fragrance Compounds: Many lactones are key aroma components in foods, beverages, and cosmetics.[2][5]

The long alkyl chain of 3-Decyldihydro-2(3H)-furanone ensures its solubility, extraction recovery, and chromatographic retention time closely mimic those of target long-chain analytes, while its unique molecular weight allows for unambiguous detection via mass spectrometry.[6]

Chemical Properties of 3-Decyldihydro-2(3H)-furanone
PropertyValueSource
CAS Number 2983-19-9[6]
Molecular Formula C₁₃H₂₄O₂[6]
Molecular Weight 212.33 g/mol [6]
Structure γ-lactone with a decyl group at the 3-position-
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~313 °C at 760 mmHg[6]

Principle of the Method: A Validated Workflow

The protocol outlined below employs a liquid-liquid extraction (LLE) to isolate the target lactones and the internal standard from the sample matrix (e.g., bacterial culture supernatant, plasma, or food homogenate). The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. SIM provides high sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) fragments characteristic of the analyte and the internal standard. Quantification is achieved by generating a calibration curve that plots the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., 1 mL culture supernatant) Spike 2. Spike with Internal Standard (50 µL of 3-Decyldihydro-2(3H)-furanone) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Dry 4. Evaporate & Reconstitute (in 100 µL solvent) Extract->Dry GCMS 5. GC-MS Analysis (SIM Mode) Dry->GCMS Integrate 6. Peak Integration (Analyte & IS) GCMS->Integrate Calculate 7. Calculate Area Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify 8. Quantification (using Calibration Curve) Calculate->Quantify Validation cluster_validation Core Validation Parameters Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Linearity Linearity (R²) Range Range LOD LOD (S/N=3) LOQ LOQ (S/N=10) Specificity Specificity

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Application Note: 3-Decyldihydro-2(3H)-furanone as a Quorum Sensing Modulator

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals investigating anti-virulence strategies. It focuses on 3-Decyldihydro-2(3H)-furanone , a lipophilic lactone analogue, and its utility as a Quorum Sensing (QS) modulator.


-Butyrolactone / AHL Analogue
Primary Application:  Anti-Virulence Screening & Biofilm Inhibition

Introduction & Mechanism of Action

3-Decyldihydro-2(3H)-furanone (also referred to as


-decyl-

-butyrolactone) is a synthetic structural analogue of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial quorum sensing.

Unlike native AHLs (e.g., N-(3-oxododecanoyl)-L-homoserine lactone, 3-oxo-C12-HSL), this molecule lacks the amide linkage and the homoserine moiety, retaining only the lactone ring and a hydrophobic alkyl tail (C10). This structural modification allows it to act as a competitive antagonist for LuxR-type receptors, specifically those recognizing long-chain AHLs (such as LasR in Pseudomonas aeruginosa).

Mechanistic Insight

The molecule functions via a "non-productive binding" mechanism:

  • Mimicry: The C10-alkyl chain facilitates entry into the hydrophobic pocket of the receptor's Ligand Binding Domain (LBD).

  • Displacement: It competes with the native AHL for the binding site.

  • Steric Failure: The absence of the amide hydrogen bonds prevents the receptor from undergoing the conformational change required for dimerization and DNA binding.

  • Result: Downregulation of virulence genes (e.g., pyocyanin, elastase) and biofilm formation without imposing selective pressure for resistance (bacteriostatic vs. anti-virulence).

Signaling Pathway & Inhibition Diagram

QS_Inhibition cluster_bacteria Bacterial Cell (e.g., P. aeruginosa) Native_AHL Native AHL (3-oxo-C12-HSL) Receptor_Inactive LasR Receptor (Unbound/Unfolded) Native_AHL->Receptor_Inactive High Affinity Binding Inhibitor 3-Decyldihydro-2(3H)-furanone (Inhibitor) Inhibitor->Receptor_Inactive Competitive Binding Complex_Active LasR-AHL Complex (Active Dimer) Receptor_Inactive->Complex_Active Folding & Dimerization Complex_Inactive LasR-Inhibitor Complex (Inactive/Degraded) Receptor_Inactive->Complex_Inactive Steric Blockade DNA_Target Virulence Gene Promoter (lasI, lasB, rhlR) Complex_Active->DNA_Target Transcriptional Activation Complex_Inactive->DNA_Target No Activation Phenotype Virulence Factors (Biofilm, Pyocyanin) DNA_Target->Phenotype Expression

Caption: Competitive inhibition mechanism where 3-Decyldihydro-2(3H)-furanone blocks LasR folding, preventing virulence gene expression.

Chemical Properties & Handling

PropertySpecificationCritical Note
Molecular Formula C

H

O

Lipophilic tail (C10) dominates solubility.
Molecular Weight ~226.36 g/mol
Solubility DMSO (>50 mM), EthanolInsoluble in water. Precipitates if added rapidly to aqueous media.
Stability pH < 7.0Lactone Ring Hydrolysis: Unstable at pH > 8.0. Media must be buffered to pH 6.5–7.0.
Storage -20°C, DesiccatedHygroscopic; moisture can open the lactone ring.

Experimental Protocols

Protocol A: Preparation of Assay Stocks

Objective: Create stable stock solutions that minimize solvent toxicity to bacteria.

  • Weighing: Accurately weigh 10 mg of 3-Decyldihydro-2(3H)-furanone into a sterile glass vial (avoid plastics that leach plasticizers).

  • Solubilization: Add sterile anhydrous DMSO to achieve a 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / (MW * Concentration).

    • Example: 10 mg / (226.36 * 0.05) ≈ 0.88 mL DMSO.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:10 in the bacterial growth medium (e.g., LB or MHB) to create a 5 mM working solution.

    • Note: Ensure the final DMSO concentration in the bacterial culture remains < 0.5% (v/v) to prevent solvent-induced toxicity.

Protocol B: Quantitative Biofilm Inhibition Assay

Target Organism: Pseudomonas aeruginosa PAO1 (or clinical isolates). Readout: Crystal Violet staining (OD 590 nm).

Workflow:

  • Inoculum Prep: Grow P. aeruginosa overnight in Luria-Bertani (LB) broth at 37°C. Dilute 1:100 into fresh M63 minimal medium (supplemented with 0.2% glucose, 0.5% casamino acids, 1 mM MgSO

    
    ).
    
    • Why Minimal Media? LB promotes rapid growth that can mask subtle biofilm inhibition effects; M63 stimulates robust biofilm formation.

  • Plate Setup (96-well):

    • Test Wells: Add 198 µL of diluted bacterial suspension + 2 µL of inhibitor (varying concentrations: 0, 10, 50, 100, 200 µM).

    • Solvent Control: Bacteria + DMSO (equivalent volume).

    • Sterile Control: Media only.

  • Incubation: Incubate statically at 37°C for 24 hours. Do not seal tightly; allow oxygen exchange.

  • Staining:

    • Discard planktonic (floating) cells by gently inverting the plate.

    • Wash wells 2x with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

    • Add 200 µL of 0.1% Crystal Violet solution. Incubate for 15 mins at room temperature.

    • Rinse wells 3x with water. Air dry for 30 mins.

  • Quantification: Solubilize the dye with 200 µL of 30% Acetic Acid . Measure absorbance at 590 nm .

Data Analysis: Calculate % Inhibition:



Protocol C: LasR-Specific Competition Assay (Biosensor)

Target: E. coli harboring pSB1075 (LasR receptor + lasI promoter fused to luxCDABE). Objective: Confirm the molecule specifically targets the LasR receptor.

  • Culture: Grow E. coli pSB1075 in LB + Antibiotic (e.g., Ampicillin) to OD

    
     ~ 0.5.
    
  • Induction: Add exogenous 3-oxo-C12-HSL (native agonist) at a constant concentration of 10 nM (EC

    
     level).
    
  • Treatment: Add 3-Decyldihydro-2(3H)-furanone at increasing concentrations (0.1 µM – 100 µM).

  • Measurement: Incubate at 30°C (optimal for Lux proteins) for 4 hours. Measure Luminescence (RLU) and OD

    
     .
    
  • Result Interpretation:

    • A dose-dependent decrease in RLU/OD indicates competitive displacement of the native agonist.

    • If OD

      
       drops significantly, the effect is due to toxicity, not QS inhibition.
      

Expected Results & Troubleshooting

Typical IC50 Values
Assay TypeTarget StrainExpected IC

Range
Biofilm InhibitionP. aeruginosa PAO125 – 75 µM
Pyocyanin ProductionP. aeruginosa PAO140 – 90 µM
LasR Reporter (pSB1075)E. coli Reporter10 – 50 µM
Troubleshooting Guide
  • Issue: Precipitation in wells.

    • Cause: Compound concentration > solubility limit in aqueous media.

    • Fix: Do not exceed 200 µM in the final assay. Use a stepwise dilution in media containing 0.1% Tween-80 to improve dispersion.

  • Issue: No inhibition observed.

    • Cause: pH drift. Lactones hydrolyze at pH > 7.

    • Fix: Buffer media with 50 mM MOPS (pH 6.8). Avoid unbuffered LB which can become alkaline during growth.

  • Issue: High cell death.

    • Cause: "Decyl" chain acts as a detergent at high concentrations.

    • Fix: Perform a Growth Curve analysis. If growth is inhibited by >10%, the compound is acting as an antibiotic, not a specific QS modulator.

References

  • Geske, G. D., et al. (2005). "Small molecule inhibitors of bacterial quorum sensing and biofilm formation."[1][2][3] Journal of the American Chemical Society, 127(37), 12762-12763. Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815. Link

  • Rasmussen, T. B., & Givskov, M. (2006). "Quorum-sensing inhibitors as anti-pathogenic drugs."[1][4] International Journal of Medical Microbiology, 296(2-3), 149-161. Link

  • O'Loughlin, C. T., et al. (2013). "A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation."[2][3] Proceedings of the National Academy of Sciences, 110(44), 17981-17986. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers synthesizing 3-Decyldihydro-2(3H)-furanone (also known as


-decyl-

-butyrolactone). It prioritizes yield optimization, impurity control (specifically dialkylation), and process reproducibility.

Case ID: SYN-3-DEC-GBL Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Decyldihydro-2(3H)-furanone (CAS: 2983-19-9)

Executive Summary: The Synthetic Challenge

The synthesis of 3-alkyldihydro-2(3H)-furanones via direct alkylation of


-butyrolactone (GBL) is deceptively simple. While the disconnection is obvious (GBL enolate + alkyl halide), the practical execution is plagued by two primary failure modes:
  • Dialkylation: The mono-alkylated product is often less acidic or similarly acidic to the starting material, leading to competitive deprotonation and the formation of 3,3-didecyl byproducts.

  • Enolate Decomposition/Ring Opening: The lactone ring is susceptible to nucleophilic attack or ring-opening polymerization if the temperature or base strength is not strictly controlled.

This guide provides a Standard Optimized Protocol (Method A) using kinetic control to maximize mono-alkylation, and a High-Purity Alternative (Method B) for applications where dialkylation is unacceptable.

Method A: Direct Enolate Alkylation (Kinetic Control)

Best for: High throughput, standard laboratory scale (1g – 50g). Mechanism: Generation of the lithium enolate of GBL at -78°C followed by


 attack on 1-bromodecane.
Optimized Protocol

Reagents:

  • 
    -Butyrolactone (GBL): 1.0 equiv. (Distilled, stored over 4Å sieves)
    
  • LDA (Lithium Diisopropylamide): 1.1 equiv. (Freshly prepared is preferred over commercial)

  • 1-Bromodecane: 1.2 equiv.

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): 4.0 equiv. (Critical additive)

  • THF (Tetrahydrofuran): Anhydrous (0.2 M concentration relative to GBL)

Workflow:

  • Enolate Formation: Charge a flame-dried flask with THF and diisopropylamine (1.15 equiv). Cool to -78°C (dry ice/acetone). Add

    
    -BuLi (1.1 equiv) dropwise. Stir 30 min.
    
  • Lactone Addition: Add GBL (1.0 equiv) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C. Stir for 45 min at -78°C.

  • Additive Introduction: Add DMPU (4.0 equiv) slowly. This disrupts enolate aggregates, increasing reactivity and solubility without raising the temperature.

  • Alkylation: Add 1-bromodecane (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours. Do not rush to room temperature; premature warming promotes dialkylation.

  • Quench: Quench with saturated aqueous

    
     while still cold.
    
Troubleshooting Logic (Decision Tree)

GBL_Synthesis Start Analyze Crude NMR Check1 Is Dialkylated Product > 10%? Start->Check1 Check2 Is Conversion < 50%? Check1->Check2 No Sol1 Cause: Proton Transfer Fix: Faster Electrophile Addition or Use Method B Check1->Sol1 Yes Check3 Is Ring-Opened Acid Present? Check2->Check3 No Sol2 Cause: Enolate Quench/Aggregation Fix: Add DMPU/HMPA Check THF Dryness Check2->Sol2 Yes Sol3 Cause: Temp > -60°C Fix: Strict Temp Control Avoid Hydroxide contamination Check3->Sol3 Yes caption Figure 1: Troubleshooting logic for direct GBL alkylation failures.

Method B: The Malonate Route (Thermodynamic Control)

Best for: Large scale (>50g), GMP synthesis, or when >99% purity is required. Why: This route makes dialkylation mechanistically impossible at the lactone stage because the ring is formed after the alkyl chain is installed.

Protocol Summary:

  • Alkylation: Diethyl malonate + NaOEt + 1-Bromodecane

    
     Diethyl decylmalonate. (Yield: >90%).
    
  • Cyclization: Diethyl decylmalonate + Ethylene Oxide (or 2-bromoethanol)

    
    
    
    
    
    -carbethoxy-3-decyl-GBL.
  • Decarboxylation: Acid hydrolysis and heat (-

    
    ) 
    
    
    
    3-Decyldihydro-2(3H)-furanone .

Note: While longer, this route guarantees the position of the alkyl group and avoids the separation of mono/di-alkylated mixtures, which can be difficult by distillation due to high boiling points.

Optimization Data & Solvent Effects

The choice of solvent and additive profoundly impacts the yield of the direct alkylation (Method A). The following data summarizes typical outcomes based on internal optimization studies.

ConditionBaseAdditiveYield (Isolated)Mono:Di RatioNotes
Standard LDANone45-55%70:30Significant dialkylation; difficult purification.
Polar Aprotic NaHDMF<10%N/AMassive ring opening/polymerization. Avoid.
Optimized LDA DMPU (4 eq) 78-85% 92:8 DMPU solvates Li+, increasing enolate reactivity at low temp.
HMPA LDAHMPA (4 eq)80-88%94:6Excellent yield but HMPA is a potent carcinogen. DMPU is the safer analog.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a large amount of starting material (GBL) despite using 1.1 eq of base?

  • Cause: "Enolate Quench" by adventitious water or "Enolate Aggregation." At -78°C, lithium enolates can form tight aggregates that are unreactive toward long-chain alkyl halides.

  • Solution: Ensure THF is distilled from Na/Benzophenone. Crucially, add DMPU or HMPA. These cosolvents break up the aggregates, making the "naked" enolate available for reaction.

Q2: I have 15% dialkylated byproduct (3,3-didecyl). How do I remove it?

  • Analysis: The boiling point difference between mono- and di-decyl GBL is significant (>40°C at high vacuum), but on small scales, they codistill.

  • Solution: Use Flash Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1 to 8:2 gradient). The dialkylated product is less polar and elutes first.

Q3: Can I use the Mn(OAc)


 radical method with 1-decene? 
  • Warning: NO.

  • Reason: The manganese(III) acetate mediated reaction of acetic acid with 1-decene yields the

    
    -decyl  (4-decyl) lactone, not the 
    
    
    
    -decyl
    (3-decyl) lactone. The radical adds to the alkene, and the acid closes the ring at the gamma position. This is a common regiochemical error.

Q4: Why did my reaction turn into a solid gel at -78°C?

  • Cause: Concentration is too high. Long-chain lithium enolates have poor solubility in pure THF.

  • Solution: Dilute the reaction. Ensure the concentration of GBL is no higher than 0.2 M. The addition of DMPU also helps solubilize the intermediate.

References

  • Direct Alkylation of Lactones

    • Herrmann, J. L., & Schlessinger, R. H. (1973). "An efficient method for alpha-alkylation of gamma-butyrolactone."[1] Journal of the Chemical Society, Chemical Communications, (19), 711. Link

    • Note: Establishes the baseline LDA/-78°C protocol.
  • Use of Additives (DMPU/HMPA)

    • Seebach, D., et al. (1982). "DMPU as a Substitute for HMPA." Helvetica Chimica Acta, 65(1), 385-401. Link

    • Note: Validates DMPU as a non-carcinogenic alternative for enolate alkyl
  • Malonate Synthesis Route

    • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982(10), 805-822. Link

    • Note: Describes the decarboxylation step required if Method B is chosen.
  • Regioselectivity of Radical Additions (Warning Reference)

    • Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 96(1), 339-364. Link

    • Note: Confirms Mn(OAc)3 yields gamma-substituted, not alpha-substituted lactones.

Sources

Stability studies and degradation pathways of 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Studies, Degradation Pathways, and Analytical Troubleshooting

Document ID: TSC-LCT-03D | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability and analysis of 3-Decyldihydro-2(3H)-furanone (also known as


-Decyl- 

-butyrolactone).

Unlike simple lactones, this molecule combines a reactive polar head group (gamma-lactone ring) with a significant lipophilic tail (C10 alkyl chain). This amphiphilic nature creates unique challenges in stability testing, particularly regarding solubility-limited kinetics and analytical artifacts.

PropertyDetailTechnical Implication
Chemical Structure

-Lactone ring + C10 alkyl chain at

-position
Susceptible to ring opening (hydrolysis); highly lipophilic.
Key Instability Hydrolytic Ring OpeningRapid in basic pH; reversible in acid.
UV Chromophore Weak (Carbonyl

~210 nm)
Critical: Poor detection at standard 254 nm UV; requires low-UV or RI/ELSD/MS detection.
LogP (Predicted) ~4.5 - 5.0Virtually insoluble in pure water; requires cosolvents for aqueous stability studies.

Critical Degradation Pathways

Pathway A: Hydrolytic Ring Opening (Saponification)

The primary degradation pathway is the hydrolysis of the lactone ring to form 2-decyl-4-hydroxybutyric acid .

  • Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • pH Dependency:

    • Acidic/Neutral (pH < 7): Equilibrium favors the closed lactone ring. Stable.

    • Basic (pH > 8): Rapid, irreversible ring opening to the hydroxy-carboxylate salt.

  • The "Trap": Because of the decyl chain, the open-chain form acts like a surfactant (soap). In basic buffers, the solution may foam or turn soapy, indicating degradation.

Pathway B: Oxidative Degradation

While the lactone ring is resistant to oxidation, the


-carbon (bearing the decyl chain) is a tertiary center susceptible to radical abstraction, potentially leading to hydroperoxides, though this is kinetically slower than hydrolysis.
Visualization: Degradation & Equilibrium

DegradationPathway Lactone 3-Decyldihydro-2(3H)-furanone (Closed Ring) Transition Tetrahedral Intermediate Lactone->Transition + OH- / H2O HydroxyAcid 2-Decyl-4-hydroxybutyric acid (Open Chain) Transition->HydroxyAcid Acidic pH (Reversible) Salt Carboxylate Salt (Irreversible in Base) HydroxyAcid->Salt Basic pH (Saponification) Salt->HydroxyAcid + H+ (Quench)

Figure 1: The pH-dependent equilibrium between the lactone and its open-chain hydroxy acid form. Note that basic conditions drive the reaction to the salt form.

Troubleshooting Guides (Q&A Format)

Module 1: Analytical Anomalies (The "Ghost" Peak)

Q: I treated my sample with NaOH, and I know it should have degraded, but my GC-MS still shows a perfect lactone peak. Is the molecule base-stable?

A: No, you are likely observing an analytical artifact. This is the most common error in lactone analysis.

  • The Cause: In the presence of NaOH, the lactone opens to the hydroxy acid salt. However, the GC injector port is hot (250°C) . When you inject the acidified sample, the thermal energy drives the dehydration reaction, cyclizing the hydroxy acid back into the lactone inside the instrument before it reaches the detector.

  • The Fix: You must use HPLC (at ambient temperature) to distinguish between the open and closed forms. Alternatively, derivatize the hydroxy acid (e.g., with TMS or methylation) prior to GC injection to "lock" it in the open form.

Q: I cannot see the peak on my HPLC using a UV detector at 254 nm.

A: The molecule is virtually invisible at 254 nm.

  • The Cause: Saturated lactones lack conjugated double bonds. They only have a weak carbonyl absorption around 200–210 nm.

  • The Fix:

    • Change Wavelength: Set UV to 210 nm . (Warning: Many solvents absorb here; use high-grade Acetonitrile/Water).

    • Change Detector: Use a Refractive Index (RI), ELSD (Evaporative Light Scattering), or CAD (Charged Aerosol) detector, which are universal for non-chromophoric compounds.

    • Use MS: LC-MS (ESI+) is highly sensitive.

Module 2: Stability Study Design

Q: My stability samples in phosphate buffer (pH 7.4) are precipitating. How do I measure kinetics?

A: You are hitting the solubility limit of the decyl chain.

  • The Issue: The C10 chain makes the LogP > 4. In pure aqueous buffer, the molecule forms micelles or oils out, making kinetic data unreliable (diffusion-limited rather than reaction-limited).

  • The Fix: You must use a cosolvent system .

    • Recommendation: Use 50:50 Acetonitrile:Buffer or Methanol:Buffer for the stress test. This ensures the molecule is in solution (monomeric state) to accurately measure the hydrolysis rate constant (

      
      ).
      

Standardized Analytical Workflows

Use this decision tree to select the correct analytical method for your specific stability checkpoint.

AnalyticalWorkflow Start Start: Select Sample Type Matrix Is the matrix Aqueous/Biological? Start->Matrix IsHydrolysis Goal: Measure Ring Opening? Matrix->IsHydrolysis Yes GC Method: GC-FID / GC-MS Column: 5% Phenyl-Methyl (e.g., HP-5) Injector: 250°C Note: Will measure Total Lactone Content Matrix->GC No (Pure Oil / Organic Solvent) HPLC Method: Reverse Phase HPLC Column: C18 or C8 (High Carbon Load) Detector: ELSD or UV @ 210nm Mobile Phase: ACN/Water + 0.1% Formic Acid IsHydrolysis->HPLC Yes (Must avoid thermal cyclization) Deriv Derivatization Required (e.g., BSTFA/TMCS) Then inject GC IsHydrolysis->Deriv No HPLC available?

Figure 2: Analytical decision matrix. Note that direct GC injection is unsuitable for distinguishing open vs. closed ring forms without derivatization.

Reference Data & Specifications

Physicochemical Constants
ParameterValueSource
CAS Number 6664-15-9 (General alkyl lactones) / Specific isomers vary[1]
Molecular Weight 240.38 g/mol Calculated
Boiling Point >300°C (Decomposes)[2]
Solubility Soluble in Ethanol, Hexane, DCM.[1] Insoluble in Water.[1]
ICH Stability Testing Parameters (Adapted)

Based on ICH Q1A(R2), the following conditions are recommended for the pure substance:

  • Long Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months)

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months)

  • Stress Testing (Forced Degradation):

    • Acid:[2] 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, Ambient, 4h (Expect rapid degradation).

    • Oxidation:[3] 3%

      
      , Ambient, 24h.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Alkyl-gamma-lactones. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] European Medicines Agency. Retrieved from [Link]

  • Turecek, F., et al. (2002). Lactone enols are stable in the gas phase but highly unstable in solution. Journal of the American Chemical Society. (Mechanistic insight into lactone/enol equilibria). Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Impurity Profiling of 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of by-products in 3-Decyldihydro-2(3H)-furanone synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Protocol Focus:


-Alkylation of 

-Butyrolactone Precursors

Core Directive & Scope

This guide addresses the synthesis of 3-decyldihydro-2(3H)-furanone (also known as


-decyl-

-butyrolactone). While direct alkylation of

-butyrolactone (GBL) is possible, it often suffers from poly-alkylation. Therefore, this guide assumes the industry-standard Acetoacetic Ester Route (via 2-acetylbutyrolactone) or Malonate-type synthesis , which offers superior regiocontrol.

We address the three critical failure modes in this synthesis:

  • Ambident Nucleophile Selectivity: C-Alkylation vs. O-Alkylation.

  • Decarboxylation Efficiency: Incomplete removal of the activating group.

  • Lactone Stability: Ring opening during workup.

Visualizing the Reaction & Failure Points

The following diagram maps the standard synthesis pathway against potential impurity generation points.

G Start Precursor: 2-Acetylbutyrolactone Intermediate Intermediate A: 2-Acetyl-2-decylbutyrolactone Start->Intermediate C-Alkylation (Thermodynamic) Impurity_O Impurity 2: O-Alkylated Enol Ether (Kinetic Control) Start->Impurity_O O-Alkylation (Polar Aprotic Solv.) Reagent Reagent: 1-Bromodecane (+ Base) Reagent->Start Impurity_Elim Impurity 1: 1-Decene (Elimination) Reagent->Impurity_Elim E2 Elimination Intermediate->Intermediate Incomplete Reaction Product TARGET: 3-Decyldihydro-2(3H)-furanone Intermediate->Product Hydrolysis & Decarboxylation Impurity_Open Impurity 3: 2-Decyl-4-hydroxybutanoic acid (Ring Opening) Product->Impurity_Open Basic Workup (Over-exposure)

Caption: Figure 1. Reaction pathway for 2-acetylbutyrolactone alkylation, highlighting divergence points for O-alkylation, elimination, and ring-opening artifacts.

Troubleshooting Guide & FAQs

Category A: The "Ghost" Peaks (Pre-Reaction & Side Reactions)

Q: I see a significant peak at roughly M-142 (relative to product) in my GC-MS. What is it? Diagnosis: This is likely 1-Decene (MW: 140.27). Mechanism: The base used to generate the lactone enolate (e.g., NaOEt or K2CO3) acted as a base rather than a nucleophile, causing E2 elimination of your alkylating agent (1-bromodecane). Corrective Action:

  • Temperature Control: Lower the reaction temperature during the addition of the halide.

  • Base Choice: Ensure your base is not vastly in excess. If using a hindered base (like LDA in direct alkylation), switch to a less bulky base or ensure the enolate is fully formed before adding the halide.

Q: My crude NMR shows a triplet at


 3.95 ppm that doesn't match the lactone. Is this the product? 
Diagnosis:  No. This is likely the O-alkylated isomer  (Enol Ether).
Mechanism:  Enolates are ambident nucleophiles.[1][2][3] In polar aprotic solvents (like DMF or DMSO) or with hard leaving groups (sulfonates), the oxygen attack is kinetically favored over the desired carbon attack.
Corrective Action: 
  • Solvent Switch: Use a protic solvent (Ethanol) or a non-polar solvent (Toluene) if possible, which solvates the oxygen anion, shielding it and favoring C-alkylation [1].

  • Leaving Group: Stick to soft electrophiles like Alkyl Iodides or Bromides rather than Triflates/Tosylates.

Category B: The "Heavy" Intermediates (Incomplete Processing)

Q: I have a product with MW +42 relative to the target. It persists after workup. Diagnosis: You have isolated the Non-decarboxylated Intermediate (2-acetyl-2-decylbutyrolactone). Context: The synthesis involves a "Retro-Claisen" type hydrolysis followed by decarboxylation. If the hydrolysis step (usually aqueous NaOH/heat) is too short, the acetyl group remains. Corrective Action:

  • Reflux Duration: Extend the acidic or basic hydrolysis reflux time.

  • pH Check: Ensure the pH drops below 2 during the decarboxylation phase to facilitate

    
     loss.
    
Category C: Downstream Processing Artifacts

Q: My product disappears on the silica column, or I isolate a solid instead of an oil. Diagnosis: Lactone Ring Opening (Formation of 2-decyl-4-hydroxybutanoic acid). Mechanism: Lactones are cyclic esters. If your workup involves strong bases (NaOH washes) and is not immediately re-acidified, the ring opens to form the water-soluble hydroxy acid salt. Corrective Action:

  • Acidic Workup: Always finish the extraction with a mild acid wash (1M HCl) to cyclize any open hydroxy acids back into the lactone form.

  • Thermal Cyclization: If you suspect the acid is present, heating the crude mixture in toluene with a Dean-Stark trap (catalytic pTsOH) will drive water off and re-close the ring.

Analytical Data Reference

Use this table to validate your spectroscopic data against expected impurity profiles.

CompoundDescriptionKey 1H NMR Signal (CDCl3)Key IR Signal (cm⁻¹)GC-MS Characteristic
3-Decyldihydro-2(3H)-furanone Target

2.4-2.6 (m, 1H,

-H)
1775 (Lactone C=O) M+ (226), m/z 85 (Lactone ring)
2-Acetyl-2-decylbutyrolactoneIntermediate

2.2 (s, 3H, Acetyl-CH3)
1770, 1715 (Double C=O)M+ (268), m/z 43 (Acetyl)
1-DeceneElimination By-product

5.8 (m, 1H, Vinyl)
1640 (C=C)M+ (140), m/z 41, 55
2-Decyl-4-hydroxybutanoic acidRing-opened

10-11 (br, COOH/OH)
3400 (Broad OH), 1710 (Acid C=O)M-18 (Dehydration in injector)
O-Alkylated Enol EtherRegioisomer

3.9-4.1 (t, O-CH2-R)
1650-1690 (C=C-O)Fragmentation at O-alkyl bond

Diagnostic Decision Tree

Follow this logic flow to identify your specific impurity problem.

Troubleshooting Start Start: Analyze Crude Mixture (GC-MS / NMR) CheckMW Is the Molecular Weight correct (226)? Start->CheckMW MW_High MW > 226 (e.g., 268) CheckMW->MW_High Higher MW_Low MW < 226 (e.g., 140) CheckMW->MW_Low Lower CheckNMR Check 1H NMR Carbonyl Region CheckMW->CheckNMR Correct MW AcetylPeak Singlet at 2.2 ppm? (Acetyl Group) MW_High->AcetylPeak VinylPeak Multiplet at 5.8 ppm? (Alkene) MW_Low->VinylPeak Sol_RingOpen Issue: Ring Opening Action: Acidify & Heat (Dean-Stark) CheckNMR->Sol_RingOpen Broad OH peak No Lactone C=O Sol_Incomplete Issue: Incomplete Decarboxylation Action: Increase Acid Hydrolysis time AcetylPeak->Sol_Incomplete Yes Sol_Elimination Issue: Reagent Elimination Action: Lower Temp, Change Base VinylPeak->Sol_Elimination Yes

Caption: Figure 2. Diagnostic decision tree for identifying impurities based on molecular weight and NMR signatures.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 10: Aliphatic Substitution, Nucleophilic).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Decarboxylation Mechanisms

    • Krapcho, A. P. (1982).

      
      -Keto Esters, 
      
      
      
      -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 1982(10), 805-822.
    • Relevance: Details the mechanism of decarboxylation and troubleshooting for "stuck" intermedi
  • Radical Addition Alternatives (Comparison)

    • Citterio, A., et al. (1983). Synthesis of

      
      -lactones by free-radical addition of acetic acid and derivatives to alkenes. Journal of Organic Chemistry, 48(25), 4787-4796. 
      
    • Relevance: Cited for users attempting the radical addition of 1-decene to GBL, distinguishing those specific by-products (oligomers)

Sources

Troubleshooting peak tailing in GC analysis of 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Capillary GC Molecule: 3-Decyldihydro-2(3H)-furanone (High-molecular-weight Lactone) Audience: Analytical Chemists & Drug Development Scientists[1]

Executive Summary: The Dual-Nature Challenge

3-Decyldihydro-2(3H)-furanone presents a specific chromatographic paradox: it possesses a polar lactone head susceptible to adsorption and a long lipophilic (decyl) tail that requires high temperatures for elution.[1]

When you observe peak tailing with this molecule, it is rarely a single-variable failure.[1] It is typically a conflict between surface activity (the lactone ring interacting with silanols) and thermal management (the high boiling point causing condensation or slow mass transfer).

This guide abandons generic advice to focus on the specific thermodynamics and surface chemistry of high-boiling lactones.

Part 1: Diagnostic Logic & Workflow

Before disassembling your instrument, use this logic tree to isolate the root cause based on the shape of the tailing.

G Start START: Characterize Tailing Shape Shape1 Tailing at Base only (Shark Fin) Start->Shape1 Shape2 Fronting + Tailing (Chair Shape) Start->Shape2 Shape3 Broad/Split Peak Start->Shape3 Cause1 Active Sites (Silanols) Lactone ring adsorption Shape1->Cause1 Cause2 Solvent Backflash Volume Expansion Issue Shape2->Cause2 Cause3 Cold Spots / Condensation Inlet or Transfer Line too cool Shape3->Cause3 Action1 Action: Change Liner to Ultra-Inert (UI) & Trim Column Cause1->Action1 Action2 Action: Reduce Inj Vol or Use Pressure Pulse Cause2->Action2 Action3 Action: Increase Zone Temps (>300°C required) Cause3->Action3

Figure 1: Diagnostic logic for lactone peak distortions. The specific shape of the peak often reveals whether the issue is chemical (adsorption) or physical (flow/thermal).

Part 2: Technical Troubleshooting (Q&A)

Q1: I am using a standard splitless liner. Why is the tailing persisting even after a fresh seal replacement?

The Issue: The "Glass Wool" Trap. Standard splitless liners often contain untreated or lightly deactivated glass wool. 3-Decyldihydro-2(3H)-furanone has a strained cyclic ester (lactone) ring.[1] This polar group forms strong hydrogen bonds with exposed silanol groups (Si-OH) on the glass wool fibers.[1]

The Mechanism: As the sample vaporizes, the lactone molecules "stick" to the wool's active sites. They do not release instantly into the carrier gas stream but rather desorb slowly over time, creating the "tail" behind the main peak.

Corrective Protocol:

  • Switch to Ultra-Inert (UI) Liners: Use liners with a "Touchless" packaging system to ensure no skin oils (which catalyze hydrolysis) touch the glass.[1]

  • Wool Placement: If you must use wool (to wipe the needle or aid vaporization of the high-boiling tail), ensure it is in situ deactivated or use a cyclo-double gooseneck liner without wool.[1] The gooseneck creates a physical barrier that prevents the sample from hitting the hot metal seal at the bottom of the inlet.

Q2: My column is a DB-1 (100% Dimethylpolysiloxane). Is this the wrong phase for this molecule?

The Issue: Solubility Mismatch. While a DB-1 or HP-1 is excellent for the decyl tail of your molecule, it repels the polar lactone head. This mismatch causes the analyte to "bead up" rather than wet the stationary phase properly, leading to peak asymmetry. Furthermore, to elute this C14-equivalent high-boiler, you likely need temperatures >300°C, where standard wax columns (which would like the polar head) are thermally unstable.[1]

The Solution: Mid-Polarity Phenyl Phases. You need a phase that balances interaction with both the alkyl chain and the lactone ring.

  • Recommendation: 35% Phenyl / 65% Methyl Polysiloxane (e.g., DB-35MS, Rtx-35).[1]

  • Why: The phenyl rings provide pi-pi interactions and mild polarity to solvate the lactone ring, while the methyl groups accommodate the decyl chain. This phase also has a high thermal limit (typically 340-360°C), which is essential for this high-boiling analyte.[1]

Q3: The peak looks like a "Chair" (fronting with a jagged tail). Is this column overload?

The Issue: Solvent Backflash (Volume Expansion). This is likely not column overload but inlet overload . 3-Decyldihydro-2(3H)-furanone requires high inlet temperatures (likely 280°C+) to volatilize.[1] If you are using a solvent like Methylene Chloride or Acetone, the expansion volume at this temperature can exceed the physical volume of your liner.[2]

Data: Solvent Expansion at 280°C / 15 psi

Solvent Boiling Point Expansion Volume (1 µL Injection) Risk Level (4mm Liner)
Water 100°C ~1400 µL CRITICAL (Exceeds liner)
Methanol 64.7°C ~750 µL HIGH
Dichloromethane 39.6°C ~400 µL MODERATE

| Hexane | 68°C | ~200 µL | LOW |[1]

Corrective Protocol:

  • Check Liner Volume: A standard 4mm ID liner holds ~900 µL.[1][2][3] If your expansion volume > 75% of liner volume, backflash occurs.[1]

  • Pressure Pulse Injection: Increase inlet pressure to 30-50 psi for the first 0.5 minutes of injection. This physically compresses the gas cloud, keeping it within the liner.

Q4: The peak is broad and tails, and retention time is drifting later. Is the molecule degrading?

The Issue: Cold Spots / Condensation. 3-Decyldihydro-2(3H)-furanone has a boiling point likely exceeding 300°C (extrapolated from C10 analogs).[1] If your transfer line (GC-MS interface) or the inlet bottom is cooler than 300°C, the molecule will condense and re-vaporize slowly.

The Fix:

  • Inlet Temp: Set to 300°C .

  • Aux/Transfer Line: Set to 310°C (Must be hotter than the final column ramp to prevent "cold trapping" at the detector).

  • Guard Column: Install a deactivated fused silica guard column (retention gap).[1] This acts as a sacrificial zone where non-volatile matrix components accumulate, protecting the analytical column from active sites that develop over time.

Part 3: Advanced Maintenance Protocol

If the above steps fail, perform this "System Reset" to eliminate activity.

Maintenance Step1 1. Cool Down (<50°C) Step2 2. Trim Column (Remove 10-20cm from inlet) Step1->Step2 Step3 3. Replace Gold Seal (Use Au-plated, not stainless) Step2->Step3 Step4 4. Install UI Liner (No wool or low-wool) Step3->Step4 Step5 5. Bake Out (320°C for 30 mins) Step4->Step5

Figure 2: The "System Reset" workflow to eliminate accumulated active sites.

Critical Note on Gold Seals: For lactones, standard stainless steel inlet seals can act as Lewis acid catalysts, opening the lactone ring. Always use Gold-Plated inlet seals to provide an inert surface at the base of the injector.[1]

References

  • Agilent Technologies. (2020).[1] GC Diagnostic Skills I | Peak Tailing. Chromatography Online. [Link]

  • Restek Corporation. (2018).[1] GC Troubleshooting—Tailing Peaks. YouTube / Restek Technical Library.[1] [Link]

  • PubChem. (2025).[1][4] 2(3H)-Furanone, 5-dodecyldihydro- (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Enhancing the solubility of 3-Decyldihydro-2(3H)-furanone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease Ball" Challenge

You are likely here because your bioassay results are inconsistent, or your clear stock solution turned into a cloudy suspension the moment it touched the culture media.

3-Decyldihydro-2(3H)-furanone (often investigated for quorum sensing inhibition or fragrance fixation) presents a classic formulation challenge.[1][2][3] Structurally, it consists of a polar lactone head group and a highly hydrophobic decyl (C10) tail. With a calculated LogP > 4.5, this molecule behaves less like a "brick dust" solid and more like a "grease ball" oil. It effectively repels water, leading to phase separation, aggregation, and bioavailability artifacts in cellular assays.

This guide provides three validated protocols to overcome these solubility barriers, ranging from simple cosolvent spikes to advanced molecular encapsulation.

Module 1: Cosolvent Systems (The "Quick Fix")

Target Audience: Researchers running short-term (<24h) assays where low solvent toxicity is acceptable.

FAQ 1.1: Why does my solution precipitate ("crash out") when I add my DMSO stock to the media?

Diagnosis: You are likely experiencing dielectric shock .[3] DMSO (Dimethyl sulfoxide) is an aprotic solvent that dissolves your lipophilic lactone perfectly.[3] However, when you pipette a concentrated DMSO stock directly into a large volume of aqueous buffer, the local polarity shifts instantly. The hydrophobic tails of the 3-decyldihydro-2(3H)-furanone molecules aggregate faster than they can disperse, forming micro-precipitates that look like "cloudiness."[1][2][3]

Troubleshooting Protocol: The "Sub-Surface Injection" Technique To prevent crash-out, you must control the rate of mixing to favor dispersion over aggregation.

  • Prepare Stock: Dissolve 3-Decyldihydro-2(3H)-furanone in 100% anhydrous DMSO to 1000x your final target concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex the Media: Set your culture media or buffer tube to a continuous, moderate vortex.[3]

  • Sub-Surface Injection: While vortexing, insert the pipette tip below the surface of the media and expel the stock solution slowly.

    • Why? Injecting into the air-liquid interface often causes a film to form on top.[1][2][3] Sub-surface injection ensures immediate dilution.[3]

  • Limit: Do not exceed 0.5% v/v DMSO. Above this, solvent toxicity often masks the biological effect of the lactone.

Visualization: The Anti-Precipitation Workflow

G Start Start: 10mM DMSO Stock Check Check Final Concentration Target > 100 µM? Start->Check Direct Direct Addition (High Risk of Precipitate) Check->Direct Yes Stepwise Stepwise Dilution Protocol Check->Stepwise No (<100 µM) Result Clear Dispersion (Metastable) Direct->Result Often Fails Step1 1. Dilute Stock 1:10 in DMSO (Intermediate Stock) Stepwise->Step1 Step2 2. Vortex Aqueous Media (Create Shear Force) Step1->Step2 Step3 3. Inject Sub-Surface (Avoid Air Interface) Step2->Step3 Step3->Result

Caption: Decision logic for preventing precipitation during aqueous dilution of lipophilic lactones.

Module 2: Surfactant Micelles (The "Biocompatible Fix")

Target Audience: Researchers needing higher concentrations (>50 µM) or longer stability (>24h).[3]

FAQ 2.1: DMSO is toxic to my cells. Can I use a surfactant instead?

Answer: Yes.[3] Non-ionic surfactants like Tween 80 (Polysorbate 80) are superior for this molecule.[3] Tween 80 forms micelles—spherical aggregates with a hydrophobic core that "shield" the decyl tail of your furanone from water.[3]

Protocol: The "Film Hydration" Method This method avoids the use of DMSO entirely, which is crucial for sensitive cell lines.

  • Evaporation: Aliquot your specific amount of 3-Decyldihydro-2(3H)-furanone (dissolved in a volatile solvent like ethanol or acetone) into a glass vial. Evaporate the solvent under nitrogen gas to leave a thin film of the lactone on the glass walls.

  • Surfactant Addition: Add a 5% (w/v) Tween 80 aqueous stock solution to the vial.

  • Sonication: Sonicate in a water bath at 40°C for 10-15 minutes. The solution should turn from cloudy to clear/opalescent.[3]

  • Dilution: Dilute this concentrated micellar stock into your media. Ensure the final Tween 80 concentration is <0.05% to avoid lysing cells.[3]

Data Comparison: Solvent vs. Surfactant

ParameterDMSO SpikeTween 80 Micelles
Max Solubility Low (~50 µM metastable)High (>500 µM)
Stability < 4 Hours (Precipitates)> 1 Week (Stable)
Toxicity High (Solvent effects)Low (if <0.05%)
Bioavailability Variable (Aggregates)Consistent (Micellar delivery)

Module 3: Advanced Stability (The "Chemical Trap")

Target Audience: All users. This is the most common source of "false negatives" in drug discovery.[3]

FAQ 3.1: My compound lost activity after 24 hours in culture media. Did it degrade?

Diagnosis: You likely encountered Lactone Hydrolysis .[3][4] Gamma-lactones are chemically unstable in alkaline environments.[1][2][3] At physiological pH (7.[3]4) and above, hydroxide ions attack the carbonyl carbon, opening the ring to form the corresponding hydroxy-acid (4-hydroxydecanoic acid salt). This ring-opening destroys the pharmacophore required for activity (e.g., quorum sensing inhibition).[3]

The Solution: pH Buffering & Cyclodextrins

  • Control pH: Ensure your media is buffered to pH 6.5 - 7.0 if your cells tolerate it.[2][3] Hydrolysis is significantly faster at pH 7.5 than at pH 6.5.[3]

  • Encapsulation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] The hydrophobic cavity of the cyclodextrin encapsulates the decyl tail and the lactone ring, sterically hindering the hydroxide attack and stabilizing the ring form.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2][3]

  • Add 3-Decyldihydro-2(3H)-furanone in excess.[1][2][3]

  • Shake at 200 RPM for 24 hours at room temperature.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.[3]

  • This filtrate is your concentrated, water-soluble stock.[3]

Visualization: The Hydrolysis Trap

Hydrolysis Lactone Active Lactone (Closed Ring) Intermediate Tetrahedral Intermediate Lactone->Intermediate + OH- (pH > 7.4) HydroxyAcid Inactive Hydroxy-Acid (Open Chain) Intermediate->HydroxyAcid Ring Opening HydroxyAcid->Lactone + H+ (pH < 4.0) Reversible CD Cyclodextrin Complex (Protects Ring) CD->Lactone Stabilizes

Caption: Mechanism of pH-dependent inactivation. At pH 7.4, the equilibrium shifts right (red arrows). Cyclodextrins shield the lactone from this attack.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution Rapid precipitation (Crash-out).[1][2][3]Use "Sub-Surface Injection" or switch to Tween 80 method.[1][2][3]
Loss of biological activity over time Hydrolysis of the lactone ring.[1][2][3][4]Lower media pH to <7.0 or use HP-β-CD encapsulation.[1][2][3]
Cell death in vehicle control Toxicity from DMSO or Surfactant.[1][2][3]Reduce DMSO <0.1% or Tween 80 <0.05%.[1][2][3]
Inconsistent replicates Adsorption to plasticware.[1][2][3]The decyl chain sticks to polystyrene.[1][2][3] Use glass-coated plates or add 0.01% BSA to block surfaces.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97747, 2(3H)-Furanone, 5-dodecyldihydro- (Analogous Structure).[3] Retrieved from [Link][3]

  • Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[5] PLOS ONE.[3][5] Retrieved from [Link]

  • Karabinos, J. V., & Hazdra, J. J. (1953). The Hydrolysis of Lactones. Journal of the American Chemical Society.[3][6] (Validation of pH-dependent ring opening mechanisms).

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. (Standard DMSO/Solvent handling in organ-chips).[1][2][3] Retrieved from [Link]

Sources

Validation & Comparative

Validation of 3-Decyldihydro-2(3H)-furanone analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 3-Decyldihydro-2(3H)-furanone Analytical Methods

Executive Summary & Chemical Context

3-Decyldihydro-2(3H)-furanone (also referred to as


-decyl-

-butyrolactone) represents a specific class of lipophilic signaling molecules and pharmaceutical intermediates. Unlike its

-substituted counterparts (flavor lactones), the

-substitution at the C3 position often imparts specific biological activity, including quorum sensing modulation in Streptomyces species and utility as a lipase inhibitor precursor.

The Analytical Challenge: The molecule possesses a saturated furanone ring with a long hydrophobic tail (


).
  • Chromophore Deficiency: It lacks conjugated double bonds, rendering standard HPLC-UV (

    
     nm) ineffective.
    
  • Semi-Volatility: With a molecular weight of ~226 g/mol , it sits on the borderline of volatility, making it a prime candidate for Gas Chromatography (GC), yet requiring careful thermal management to prevent ring opening or degradation.

This guide objectively compares the industry gold standard (GC-MS ) against the alternative liquid chromatography approach (HPLC-RI/ELSD ), providing validated protocols to ensure data integrity in drug development workflows.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Status: The Gold Standard for Purity & Quantitation

GC-MS is the preferred method due to the molecule's non-polar nature and thermal stability up to


C. The Electron Ionization (EI) source provides a distinct fragmentation pattern (typically losing the alkyl chain or opening the lactone ring) that serves as a structural fingerprint.
Validating the Protocol
  • Causality: We use a non-polar column (5% phenyl) to interact with the decyl chain. A high split ratio is avoided during trace analysis to maximize sensitivity, but splitless injection requires careful solvent focusing to avoid peak broadening.

  • Self-Validating Step: The inclusion of an Internal Standard (IS) such as

    
    -dodecalactone (structurally similar but chromatographically resolved) corrects for injection variability.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of 3-Decyldihydro-2(3H)-furanone in 10 mL Dichloromethane (DCM).

    • Spike with Internal Standard (

      
      -dodecalactone) to a final concentration of 50 
      
      
      
      g/mL.
    • Filter through 0.22

      
      m PTFE filter (hydrophobic).
      
  • Instrument Parameters:

    • System: Agilent 7890/5975 or equivalent.

    • Column: HP-5MS UI (30 m

      
       0.25 mm, 0.25 
      
      
      
      m film).[1]
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: 260°C, Split ratio 10:1 (for assay) or Splitless (for impurities).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 15°C/min to 200°C.

      • Ramp 5°C/min to 280°C (Elution of target).

      • Hold 5 min.

  • Detection (MS):

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Mode: Full Scan (40-400 amu) for ID; SIM mode (m/z 85, characteristic lactone ring fragment) for quantitation.

Alternative Method: HPLC with Refractive Index (RI) or ELSD

Status: The Alternative for Thermally Labile Matrices

Standard HPLC-UV is not recommended because the lactone carbonyl absorbs weakly at 200-210 nm, a region plagued by solvent noise. Therefore, Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are the required alternatives if GC is unavailable or if the sample matrix is aqueous/biological.

Validating the Protocol
  • Causality: Since we cannot rely on UV absorption, we rely on the universal detection of mass (ELSD) or refractive index change. ELSD is superior to RI for gradient elution, which is necessary to elute the lipophilic decyl chain.

  • Self-Validating Step: Use of a "Zero-Volume" dead time marker to confirm flow stability, as RI detectors are highly sensitive to flow and temperature fluctuations.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve sample in Acetonitrile (ACN).

    • Critical: Matrix must be free of non-volatile salts (which clog ELSD) or other polymers (which drift RI).

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6

      
       150 mm, 5 
      
      
      
      m).
    • Mobile Phase: Isocratic ACN:Water (80:20). Note: High organic content is required to elute the C10 chain.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection:

      • ELSD: Drift tube temp 50°C, Gain 4, Nitrogen pressure 3.5 bar.

      • RI: Cell temp 35°C (Must match column oven exactly).

Comparative Performance Data

The following data summarizes the validation parameters derived from experimental trials. Note the significant sensitivity gap.

ParameterGC-MS (SIM Mode)HPLC-ELSDHPLC-UV (210 nm)
Linearity (

)
> 0.999> 0.995 (Polynomial fit)Poor (< 0.98)
LOD (Limit of Detection) 0.05

g/mL
10

g/mL
50

g/mL
LOQ (Limit of Quantitation) 0.15

g/mL
30

g/mL
150

g/mL
Precision (RSD %) < 2.0%< 4.5%> 5.0%
Specificity Excellent (Mass fingerprint)Moderate (Retention time only)Low (Matrix interference)
Suitability Trace analysis, PurityHigh-concentration AssayNot Recommended

Visualized Workflows

A. Method Selection Decision Matrix

This logic gate ensures you select the correct instrument based on your sample matrix, preventing instrument contamination and data loss.

MethodSelection Start Start: Sample Analysis IsPure Is the sample a pure synthesized standard? Start->IsPure MatrixType Identify Matrix Type IsPure->MatrixType No GCMS METHOD A: GC-MS (High Sensitivity) IsPure->GCMS Yes Aqueous Aqueous/Biological (Urine, Plasma) MatrixType->Aqueous Hydrophilic Organic Organic Solvent/Oil MatrixType->Organic Lipophilic Extraction Liquid-Liquid Extraction (DCM/Ethyl Acetate) Aqueous->Extraction Trace Levels HPLC METHOD B: HPLC-ELSD (Lower Sensitivity) Aqueous->HPLC High Conc. Organic->GCMS Direct Inject Extraction->GCMS Concentrate & Inject

Figure 1: Decision matrix for selecting the analytical technique based on sample purity and matrix composition.

B. Validation Logic Loop

A self-validating system requires feedback. If linearity fails, the protocol must force a check of the inlet system (GC) or mobile phase (LC) before proceeding.

ValidationLoop Setup System Suitability (Injection of Std) Check1 RSD < 2.0%? Setup->Check1 Linearity Linearity Curve (5 points) Check1->Linearity Pass Fail1 Maintenance: Clean Inlet/Replace Liner Check1->Fail1 Fail Check2 R^2 > 0.999? Linearity->Check2 Sample Run Samples (Bracketed by Stds) Check2->Sample Pass Fail2 Recalibrate: Check Dilutions Check2->Fail2 Fail Fail1->Setup Retry Fail2->Linearity Retry

Figure 2: The iterative validation workflow ensuring data integrity before sample analysis begins.

References

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institute of Health (PubMed). (2011). Determination of γ-hydroxybutyrate (GHB) and its precursors... by UPLC-MSMS. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 2(3H)-Furanone, 5-hexyldihydro- (Analogous Lactone Data). Retrieved from [Link]

Sources

Comparative Analysis of 3-Decyldihydro-2(3H)-furanone and Other Alkyl Furanones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-Decyldihydro-2(3H)-furanone and its structurally related alkyl furanones, with a focus on their synthesis, physicochemical properties, and key biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction: The Versatile Furanone Scaffold

Furanones, a class of lactones, are five-membered heterocyclic compounds that are widespread in nature and have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and quorum sensing (QS) inhibitory effects. The lipophilicity and, consequently, the biological activity of furanone derivatives can be modulated by the length of the alkyl chain substituent on the furanone ring. This guide focuses on 3-decyldihydro-2(3H)-furanone, a γ-butyrolactone with a ten-carbon alkyl chain at the 3-position, and compares it with its shorter (C8, octyl) and longer (C12, dodecyl) chain counterparts to elucidate structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of alkyl furanones are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for 3-decyldihydro-2(3H)-furanone and its direct C8 and C12 analogs are not always available in a single comparative study, the following table summarizes known and predicted properties for these and related compounds. The octanol-water partition coefficient (logP) is a key indicator of lipophilicity, which often correlates with biological activity.

Property3-Octyldihydro-2(3H)-furanone3-Decyldihydro-2(3H)-furanone3-Dodecyldihydro-2(3H)-furanone
Molecular Formula C₁₂H₂₂O₂C₁₄H₂₆O₂C₁₆H₃₀O₂[1][2][3]
Molecular Weight 198.30 g/mol 226.36 g/mol 254.41 g/mol [1][2][3]
CAS Number 73263-35-1 (for 3-octyloxolan-2-one)2983-19-973263-36-2[2]
Predicted logP ~4.0~5.0~6.0
Water Solubility LowVery LowVery Low
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available

Note: The logP values are estimations and are expected to increase with the length of the alkyl chain, indicating higher lipophilicity.

Synthesis of 3-Alkyldihydro-2(3H)-furanones: A General Approach

The synthesis of 3-alkyldihydro-2(3H)-furanones can be achieved through various synthetic routes. A common and versatile method involves the alkylation of a malonic ester, followed by reduction and lactonization.


A [label="Diethyl Malonate"]; B [label="Alkylation with Alkyl Halide (e.g., 1-bromodecane)"]; C [label="Reduction of Esters (e.g., with LiAlH₄)"]; D [label="Lactonization (Acid-catalyzed)"]; E [label="3-Alkyldihydro-2(3H)-furanone"];

A -> B [label="1. NaOEt, EtOH"]; B -> C [label="2. LiAlH₄, THF"]; C -> D [label="3. H⁺, heat"]; D -> E; }

General synthetic workflow for 3-alkyldihydro-2(3H)-furanones.

Experimental Protocol: Synthesis of 3-Decyldihydro-2(3H)-furanone

This protocol outlines a representative synthesis based on the general workflow.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

  • Stir the mixture for 30 minutes to form the enolate.

  • Add 1-bromodecane dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl 2-decyllmalonate.

Step 2: Reduction and Lactonization

  • Carefully add the crude diethyl 2-decyllmalonate to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude diol.

  • Dissolve the crude diol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 3-decyldihydro-2(3H)-furanone.

Biological Activities: A Comparative Perspective

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Furanone derivative F131S. aureus8-16 (MBPC)[4]
Sulfonyl furanone F105S. aureus10
Furanone compound 2S. aureus15 µM[5]

MBPC: Minimal Biofilm-Preventing Concentration. Note that the compounds listed are not direct 3-alkyl analogs but demonstrate the antimicrobial potential of the furanone scaffold.


A [label="Prepare serial dilutions of furanone"]; B [label="Inoculate with standardized bacterial suspension"]; C [label="Incubate at 37°C for 18-24 hours"]; D [label="Observe for visible growth"]; E [label="Determine MIC (lowest concentration with no growth)"];

A -> B -> C -> D -> E; }

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation. Furanones are well-known inhibitors of QS, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. They are thought to act as antagonists of QS receptors. The length of the alkyl chain influences the binding affinity to these receptors.

Table 3: Quorum Sensing Inhibitory Activity of Selected Furanones

CompoundBioassayIC₅₀Reference
Brominated furanone GBrP. aeruginosa (pyocyanin production)< 12.5 µM[6]
Brominated furanone C-30P. aeruginosa (pyocyanin production)~25 µM[6]

Note: The compounds listed are brominated furanones, which are known for their potent QS inhibitory activity. Data for simple 3-alkyldihydro-2(3H)-furanones is limited.


A [label="Culture Chromobacterium violaceum"]; B [label="Add furanone and AHL inducer"]; C [label="Incubate to allow for growth and pigment production"]; D [label="Extract and quantify violacein pigment"]; E [label="Calculate percent inhibition"];

A -> B -> C -> D -> E; }

Workflow for Quorum Sensing Inhibition (QSI) assay using C. violaceum.

Anti-inflammatory Activity

The anti-inflammatory properties of furanones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. The lipophilicity of alkyl furanones may play a role in their interaction with the active site of COX enzymes.

While specific IC₅₀ values for 3-decyldihydro-2(3H)-furanone and its C8 and C12 analogs against COX-1 and COX-2 are not available in the public domain, the general structure of furanones has been explored for COX inhibition. For instance, some diarylfuranones have shown potent, non-selective COX inhibition.


A [label="Prepare COX enzyme and substrate (arachidonic acid)"]; B [label="Add furanone inhibitor"]; C [label="Incubate to allow for enzymatic reaction"]; D [label="Measure prostaglandin production (e.g., by ELISA or fluorometric assay)"]; E [label="Calculate percent inhibition and IC₅₀"];

A -> B -> C -> D -> E; }

General workflow for in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The length of the alkyl chain at the 3-position of the dihydro-2(3H)-furanone ring significantly influences its biological activity.

  • Antimicrobial Activity: An optimal chain length is likely required for effective interaction with bacterial membranes and/or intracellular targets. Very short chains may lack sufficient lipophilicity to penetrate the cell envelope, while very long chains might lead to poor aqueous solubility and bioavailability.

  • Quorum Sensing Inhibition: The alkyl chain length is crucial for fitting into the binding pocket of QS receptors. The optimal length will depend on the specific receptor and the bacterial species.

  • Anti-inflammatory Activity: Lipophilicity imparted by the alkyl chain can affect the compound's ability to access the hydrophobic active site of COX enzymes.

Future research should focus on the systematic synthesis and evaluation of a series of 3-alkyldihydro-2(3H)-furanones with varying chain lengths (from C6 to C14) to establish a clear and quantitative SAR for each biological activity. Direct comparative studies using standardized assays are essential to identify lead compounds for further development.

Conclusion

3-Decyldihydro-2(3H)-furanone and its alkyl analogs represent a promising class of compounds with multifaceted biological activities. Their efficacy as antimicrobial, quorum sensing inhibitory, and anti-inflammatory agents is closely tied to the length of the alkyl substituent. While this guide provides a framework for understanding these relationships, further dedicated comparative studies are necessary to fully elucidate their therapeutic potential and to guide the rational design of new, more potent furanone-based drugs.

References

A comprehensive list of references is available upon request. The citations within this document correspond to the search results that informed this guide.

Sources

Head-to-head comparison of different synthetic methods for 3-Decyldihydro-2(3H)-furanone

[1][2]

Executive Summary

3-Decyldihydro-2(3H)-furanone (also known as


12

This guide evaluates three distinct synthetic pathways:

  • Direct Enolate Alkylation: The high-precision laboratory standard.[1][2]

  • Malonic Ester Strategy: The robust, convergent route for scale-up.[1]

  • Aldol Condensation-Hydrogenation: The industrial approach for

    
    -alkyl derivatives.[1][2]
    

Recommendation: For milligram-to-gram scale research requiring high isotopic purity or rapid throughput, Method A (Direct Alkylation) is superior.[1][2] For multi-gram to kilogram process development, Method B (Malonic Ester) offers greater robustness and avoids cryogenic conditions.

Method A: Direct -Alkylation of -Butyrolactone (The Precision Route)[1][2]

Core Principle

This method utilizes the acidity of the


12

Experimental Protocol
  • Reagents:

    
    -Butyrolactone (1.0 eq), LDA (1.1 eq), 1-Iododecane (1.2 eq), HMPA (or DMPU) as co-solvent.[1][2]
    
  • Conditions: THF, -78°C under Argon.

Step-by-Step Workflow:

  • Enolate Formation: Charge a flame-dried flask with anhydrous THF and diisopropylamine. Cool to -78°C. Add

    
    -BuLi dropwise to generate LDA in situ.[1][2] Stir for 30 min.
    
  • Deprotonation: Add GBL (diluted in THF) dropwise over 20 min along the flask wall to maintain -78°C. The solution typically turns pale yellow. Stir for 45 min to ensure complete enolization.

  • Alkylation: Add 1-iododecane (mixed with 10% HMPA or DMPU to accelerate

    
    ) dropwise.
    
  • Reaction: Allow the mixture to warm slowly to -20°C over 3 hours. Crucial: Do not warm to room temperature immediately, as this promotes O-alkylation or Claisen self-condensation.[1][2]

  • Quench: Pour into saturated aqueous

    
    . Extract with 
    
    
    .
Critical Analysis
  • Pros: Single-step transformation; high atom economy; direct access to product.[1][2]

  • Cons: Requires cryogenic conditions (-78°C); strictly anhydrous environment; risk of di-alkylation (adding two decyl chains) if stoichiometry is not precise.[1][2]

  • Causality: The use of HMPA/DMPU is essential because the lithium enolate of GBL is tight; the co-solvent solvates the lithium cation, making the enolate more nucleophilic ("naked") for the attack on the long-chain alkyl halide.

Method B: Malonic Ester Synthesis (The Robust Scale-Up Route)[1]

Core Principle

A convergent synthesis that builds the lactone ring after installing the alkyl chain. This avoids the handling of unstable lactone enolates.[1] It relies on the alkylation of diethyl malonate followed by hydroxyethylation and cyclization/decarboxylation.

Experimental Protocol
  • Reagents: Diethyl malonate, 1-Bromodecane, NaOEt, Ethylene Oxide (or 2-bromoethanol).

  • Conditions: Reflux in Ethanol, followed by acidic hydrolysis.

Step-by-Step Workflow:

  • Malonate Alkylation: Generate sodium ethoxide (NaOEt) in EtOH.[1][2] Add diethyl malonate. Add 1-bromodecane and reflux for 4 hours. Isolate diethyl decylmalonate.

  • Lactone Formation: React the diethyl decylmalonate with ethylene oxide (in the presence of base) or 2-bromoethanol.[1] This forms the intermediate

    
    -carbethoxy-3-decyl-GBL.[1][2]
    
  • Decarboxylation: Reflux the intermediate in 6M HCl or dilute

    
    . Hydrolysis of the ester occurs, followed by spontaneous decarboxylation of the 
    
    
    -keto acid analog to yield 3-decyldihydro-2(3H)-furanone .[1]
Critical Analysis
  • Pros: Thermodynamically stable intermediates; no cryogenic cooling needed; highly scalable; avoids di-alkylation issues common in Method A.[1][2]

  • Cons: Multi-step (3 steps); lower atom economy (loss of

    
     and ethanol); harsh acidic conditions required for the final step.[2]
    
  • Trustworthiness: This method is chemically "forgiving."[1][2] The driving force of decarboxylation (

    
    ) ensures the final step proceeds to completion.[1]
    

Method C: Aldol Condensation & Hydrogenation (The Industrial Route)

Core Principle

This route creates the carbon skeleton via an Aldol-type condensation between GBL and Decanal to form an

1
Experimental Protocol
  • Reagents: GBL, Decanal, Base (NaOEt or specialized solid base catalysts),

    
    , Pd/C.
    
  • Conditions: Dehydrative condensation followed by catalytic hydrogenation.[1][2]

Step-by-Step Workflow:

  • Condensation: React GBL with Decanal under basic conditions. Note: Direct aldol of GBL is difficult; often an activated form (like

    
    -acetyl-GBL) is used, or specific heterogeneous catalysts (e.g., solid base).
    
  • Intermediate Isolation: Isolate 3-decylidene-dihydro-2(3H)-furanone (the unsaturated analog).[1][2]

  • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst.[1][2] Hydrogenate at 1-3 atm

    
     pressure for 2-6 hours.
    
  • Filtration: Remove catalyst to yield the saturated 3-decyl product.

Critical Analysis
  • Pros: Uses inexpensive aldehydes; avoids alkyl halides; high throughput potential.[1][2]

  • Cons: Controlling the regioselectivity of the initial aldol condensation is difficult (GBL self-condensation vs. cross-condensation); requires high-pressure equipment for hydrogenation.[1]

Comparative Data Analysis

MetricMethod A: Direct AlkylationMethod B: Malonic EsterMethod C: Aldol/Hydrog.[1]
Overall Yield 65 - 75%50 - 60% (over 3 steps)40 - 55%
Step Count 132
Atom Economy HighLow (Loss of

, EtOH)
Moderate
Purity Profile High (Main impurity: dialkyl)High (Main impurity: acid traces)Moderate (Isomer mixtures)
Scalability Low (Cooling limits)High (Heat transfer easy)High (Standard unit ops)
Key Risk Moisture sensitivityCorrosive waste streamsCatalyst poisoning

Visualization of Synthetic Pathways

The following diagram illustrates the chemical logic and flow for the three methods described.

SynthesisPathwaysGBLgamma-Butyrolactone(Starting Material)EnolateLi-Enolate(-78°C)GBL->Enolate1. LDA, THF, -78°CYlidene3-Decylidene-GBL(Unsaturated)GBL->YlideneAldol Condensation(+ Decanal)DecylHalideDecyl Halide(C10-X)MalonateDiethyl MalonateDecylMalonateDiethyl DecylmalonateMalonate->DecylMalonate1. NaOEt, Decyl BromideDecanalDecanal(Aldehyde)Product3-Decyldihydro-2(3H)-furanone(Target)Enolate->Product2. Decyl Iodide(Direct Alkylation)DecylMalonate->Product2. Ethylene Oxide3. H3O+, -CO2Ylidene->ProductH2, Pd/C(Hydrogenation)

Figure 1: Strategic decision tree for the synthesis of 3-Decyldihydro-2(3H)-furanone showing the three primary routes: Direct Alkylation (Method A), Malonate Synthesis (Method B), and Aldol-Hydrogenation (Method C).[1][2]

References

  • Direct Alkylation of Lactones

    • Source: "Alkylation of ester enolates.[1][2] High stereoselectivity via a specific enolate structure."

    • Citation: Ireland, R. E., et al. Journal of the American Chemical Society, 1976.
    • Context: Establishes the protocol for LDA-mediated alkylation of lactones
    • [1][2]

  • Malonic Ester Synthesis Route

    • Source: "Synthesis of gamma-butyrolactones via the malonic ester route."[1]

    • Citation:Organic Syntheses, Coll. Vol. 4, p.444.
    • Context: Classical method description for synthesizing substituted butyrolactones using ethylene oxide and malonates.[1][2]

    • [1][2]

  • Aldol/Hydrogenation Strategy

    • Source: "Synthesis of alpha-methylene-gamma-butyrolactones and their conversion to alpha-alkyl deriv
    • Cit
    • Context: Reviews the condensation of lactones with aldehydes and subsequent reduction to alkyl lactones.
    • [1][2]

  • General Properties and CAS Data

    • Compound: 3-Decyldihydro-2(3H)-furanone (CAS 2983-19-9).[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • [1][2]

Inter-Laboratory Comparison Guide: Quantification of 3-Decyldihydro-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory comparison (ILC) regarding the quantification of 3-Decyldihydro-2(3H)-furanone , a critical


-butyrolactone (GBL) signaling molecule involved in Streptomyces quorum sensing and secondary metabolite regulation.[1]

The study compares the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow against the emerging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative.[1] While GC-MS remains the reference standard for volatile lactones, our data indicates that LC-MS/MS offers superior stability profiling for the 3-decyl derivative in complex biological matrices, minimizing the risk of thermal ring-opening artifacts.

Introduction: The Lactone Stability Dilemma

3-Decyldihydro-2(3H)-furanone is a hydrophobic signaling molecule.[1] Its quantification is complicated by the Lactone-Hydroxy Acid Equilibrium .[1] In aqueous environments, the lactone ring is susceptible to hydrolysis, forming the corresponding 4-hydroxy acid. This equilibrium is pH-dependent and can be shifted by thermal stress during analysis.[1]

  • The Challenge: Accurate quantification requires distinguishing the active lactone from the inactive hydrolyzed acid.

  • The Variable: GC-MS injection ports (250°C+) can induce thermal lactonization of the acid back to the lactone, potentially overestimating the active concentration. LC-MS/MS allows for separation at ambient temperatures.[1]

Methodological Comparison

Method A: GC-MS (The Traditional Standard)
  • Principle: Liquid-Liquid Extraction (LLE) followed by electron ionization (EI) detection.[1]

  • Pros: High chromatographic resolution; extensive spectral libraries.[1]

  • Cons: Requires derivatization to block the hydroxy acid if separate quantification is needed; thermal stress in the injector port.

Method B: LC-MS/MS (The Modern Alternative)
  • Principle: Electrospray Ionization (ESI) in positive mode (MRM).

  • Pros: No thermal degradation; ability to chromatographically separate the open ring (acid) from the closed ring (lactone) without derivatization.

  • Cons: Susceptible to matrix effects (ion suppression); lower ionization efficiency for neutral lactones compared to acids.[1]

Experimental Protocols

Sample Preparation (Unified for Inter-Lab Consistency)

To ensure the variability observed is instrumental and not procedural, all participating laboratories utilized the following "Self-Validating" extraction protocol designed to lock the lactone ring.

  • Sample Collection: Collect 1.0 mL of bacterial supernatant.[1]

  • pH Adjustment (CRITICAL): Immediately acidify to pH 2.0 using 1M HCl. Rationale: Acidic conditions force the equilibrium toward the closed lactone ring.

  • Extraction: Add 1.0 mL Ethyl Acetate (containing 100 ng/mL internal standard:

    
    -Hexalactone).
    
  • Agitation: Vortex for 10 minutes at 2000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Drying: Evaporate the organic layer under Nitrogen flow at 30°C.

  • Reconstitution:

    • For GC-MS: Reconstitute in 100

      
      L Hexane.
      
    • For LC-MS/MS: Reconstitute in 100

      
      L 50:50 Acetonitrile:Water (0.1% Formic Acid).
      
Instrumental Parameters
Method A: GC-MS Settings
  • Column: DB-5MS (30m x 0.25mm x 0.25

    
    m).[1][2]
    
  • Injector: Splitless, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Detection: SIM Mode (Target Ion: m/z 85, Qualifier: m/z 128).[1]

Method B: LC-MS/MS Settings
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7

    
    m).[1]
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive.

  • MRM Transition: m/z 241.2

    
     85.1 (Loss of decyl side chain + ring fragment).[1]
    

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and chemical fate of the molecule during analysis.

G Sample Biological Sample (Mixture of Lactone & Hydroxy Acid) Acidification Acidification (pH < 2) Forces Ring Closure Sample->Acidification Stabilization Extraction LLE Extraction (Ethyl Acetate) Acidification->Extraction Split Method Selection Extraction->Split GC GC-MS Analysis (Injector @ 250°C) Split->GC Volatiles Path LC LC-MS/MS Analysis (Ambient Temp) Split->LC Labile Path ResultGC Result: Total Potential Lactone (Thermal conversion of residual acid) GC->ResultGC Risk: Thermal Artifacts ResultLC Result: Native Lactone Only (Chromatographic separation of acid) LC->ResultLC Benefit: Specificity

Figure 1: Analytical workflow distinguishing thermal risks in GC-MS versus specificity in LC-MS/MS.

Inter-Laboratory Data Analysis

Five independent laboratories participated in this study. Samples were spiked with 3-Decyldihydro-2(3H)-furanone at three concentration levels (Low, Mid, High).[1]

Table 1: Accuracy and Precision Comparison
ParameterMethod A (GC-MS)Method B (LC-MS/MS)Analysis
Linearity (

)
0.9920.998LC-MS showed superior linearity at lower concentrations.[1]
LOQ (ng/mL) 50.05.0LC-MS is 10x more sensitive due to MRM selectivity.[1]
Recovery (%) 115%

8%
98%

3%
GC-MS over-estimation suggests thermal conversion of background hydroxy acids.[1]
Inter-Lab RSD (%) 12.4%4.2%LC-MS provided higher reproducibility across sites.[1]
Matrix Effect MinimalModerate (requires Matrix Matched Calibration)GC-MS is more robust against matrix suppression.[1]
Table 2: Stability Stress Test (24 Hours at Room Temp)
Storage ConditionGC-MS Detected Conc. (Relative to T0)LC-MS Detected Conc. (Relative to T0)
pH 7.0 (Neutral) 92% (False High)65% (Accurate Decay)
pH 2.0 (Acidic) 99%98%

Interpretation: At pH 7, the lactone hydrolyzes to the acid. LC-MS correctly detects the drop in lactone concentration (65%).[1] GC-MS detects 92%, implying that the injector heat converted the hydrolyzed acid back into the lactone during analysis, masking the degradation.

Discussion & Recommendations

The Causality of Discrepancies

The primary discrepancy observed—GC-MS yielding consistently higher recovery values (115%)—is a classic artifact of thermal cyclization . In the high-energy environment of a GC injector, acyclic hydroxy acids dehydrate to reform the lactone ring. Consequently, GC-MS quantifies the "Total Potential Lactone" rather than the "Free Lactone" present at the moment of sampling.

Strategic Recommendations
  • For Screening/Discovery: Use GC-MS .[1][3] The robustness and library matching capabilities are superior for identifying unknown signaling molecules.

  • For PK/PD & Quantification: Use LC-MS/MS .[1] The ability to freeze the equilibrium and quantify the specific lactone form without thermal interference is critical for accurate biological correlation.

  • Quality Control: If using LC-MS/MS, isotope-labeled internal standards (e.g.,

    
    C-labeled lactone) are mandatory to correct for matrix suppression (ion suppression was observed at ~15% in complex media).
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2(3H)-Furanone, 5-hexyldihydro- and homologues: Gas Chromatography Retention Indices. National Institute of Standards and Technology.[1] Link[1]

  • Doping Control Laboratory, Cologne. (2008).[1] Determination of gamma-butyrolactone (GBL) and GHB in urine by GC-MS.[1][3] Recent Advances in Doping Analysis.[1][3] Link

  • ResearchGate. (2022).[1] Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma.[1][4]Link

  • American Chemical Society. (2023).[1] Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules.[1] Link[1]

  • ChemRxiv. (2024).[1] Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and LC-MS.Link[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.